4-CHLOROINDOLE-3-CARBALDEHYDE
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYJFNQAVTYKOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542294 | |
| Record name | 4-Chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876-72-2 | |
| Record name | 4-Chloro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-1H-indole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-chloroindole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 4-chloroindole-3-carbaldehyde, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. This document outlines a robust synthetic protocol, predicted characterization data, and visual representations of the underlying chemical processes.
Synthesis of this compound
The primary and most effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic rings, such as the indole nucleus, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃)[1][2][3][4].
General Reaction Scheme
The overall reaction for the synthesis of this compound from 4-chloroindole is as follows:
Experimental Protocol: Vilsmeier-Haack Formylation
The following protocol is adapted from the well-established procedure for the formylation of similar indole derivatives.
Materials:
-
4-chloroindole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice bath
-
Water
-
30% aqueous sodium hydroxide (NaOH) solution
-
5N Hydrochloric acid (HCl)
-
Methanol (for recrystallization)
Procedure:
-
Formation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask in an ice bath. To this, slowly add phosphorus oxychloride dropwise with constant stirring. Continue stirring the mixture for 15-30 minutes after the addition is complete to ensure the formation of the Vilsmeier reagent.
-
Addition of 4-chloroindole: Dissolve 4-chloroindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent while maintaining the temperature of the reaction mixture between 0-5 °C using an ice bath.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. Make the mixture alkaline (pH 8-9) by the slow addition of a 30% aqueous sodium hydroxide solution. Continue stirring for an additional 15-30 minutes.
-
Isolation and Purification: If a precipitate forms, collect the solid by filtration. If no solid forms, acidify the mixture to a pH of 4-5 with 5N hydrochloric acid to precipitate the product. Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure product.
Characterization of this compound
Comprehensive spectroscopic analysis is essential for the structural elucidation and purity assessment of the synthesized this compound. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data of this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | Indole N-H |
| ~10.0 | s | 1H | Aldehyde C-H |
| ~8.2 | s | 1H | H-2 |
| ~7.6 | d | 1H | H-7 |
| ~7.3 | t | 1H | H-6 |
| ~7.1 | d | 1H | H-5 |
Table 2: Predicted ¹³C NMR Spectral Data of this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~185 | C=O (Aldehyde) |
| ~138 | C-7a |
| ~136 | C-2 |
| ~128 | C-3a |
| ~127 | C-4 |
| ~124 | C-6 |
| ~122 | C-5 |
| ~118 | C-3 |
| ~114 | C-7 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted FT-IR Characteristic Peaks of this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3100 | N-H stretching |
| ~3100 | Aromatic C-H stretching |
| 2850-2750 | Aldehyde C-H stretching |
| ~1660 | C=O stretching (aldehyde) |
| 1600-1450 | Aromatic C=C stretching |
| ~800-600 | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data of this compound
| Parameter | Value |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.61 g/mol |
| Predicted [M]+ | m/z 179 |
| Predicted [M+2]+ | m/z 181 (due to ³⁷Cl isotope) |
| Major Fragment | m/z 150 ([M-CHO]⁺) |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the synthesis of this compound.
Caption: Mechanism of the Vilsmeier-Haack Formylation.
Caption: Experimental Workflow for Synthesis.
References
A Technical Guide to the Physicochemical Properties of 4-chloroindole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-chloroindole-3-carbaldehyde is an indole derivative with significant potential as a building block in medicinal chemistry and organic synthesis. Its structural similarity to biologically active indoles, such as the plant hormone 4-chloroindole-3-acetic acid, underscores its importance. This document provides a comprehensive overview of the known physicochemical properties, spectroscopic data, and relevant biological pathways associated with this compound and its related compounds. It includes detailed experimental protocols for its synthesis and analysis, presented with clear, structured data and visual workflows to support advanced research and development.
Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-chloro-1H-indole-3-carbaldehyde | |
| CAS Number | 876-72-2 | [1] |
| Molecular Formula | C₉H₆ClNO | [2] |
| Molecular Weight | 179.61 g/mol | |
| Physical Form | Solid | |
| Melting Point | 164 °C | [2] |
| Purity | 90-95% (commercially available) | [2] |
| Storage Temperature | Refrigerator |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound. While a complete public dataset for the target compound is sparse, data from related indole structures provide valuable reference points for characterization.
| Technique | Data for this compound & Related Compounds |
| ¹H NMR | Specific experimental data for this compound is not readily available. For the parent compound, indole-3-carbaldehyde (in CDCl₃), characteristic shifts include δ 10.08 (s, 1H, aldehyde), 8.79 (s, 1H, NH), and signals between 7.29-8.40 ppm for the aromatic protons.[3] |
| ¹³C NMR | Specific experimental data is not available. For the parent compound, indole-3-carbaldehyde (in CDCl₃), key shifts are observed at δ 185.34 (C=O, aldehyde) and within the range of δ 111.70-136.79 for the indole ring carbons.[3] |
| Mass Spectrometry (MS) | The exact mass is 179.01380. Fragmentation patterns for the related 4-chloroindole-3-acetic acid methyl ester show a characteristic molecular ion cluster at m/e 223/225 and indole fragment ions at m/e 164/166, corresponding to the loss of the -COOCH₃ group.[4] A similar loss of the -CHO group would be expected for this compound. |
| Infrared (IR) Spectroscopy | A study on the related 4-chloro-7-azaindole-3-carbaldehyde shows a prominent and broad band from approximately 3300 to 2500 cm⁻¹, characteristic of N-H stretching in dimerized structures.[5] Similar features would be anticipated for this compound. |
Biological Context and Signaling Pathways
While direct biological signaling pathways for this compound are not extensively documented, it is a structural analog of key metabolites in plant defense and hormone signaling. In plants like Arabidopsis thaliana, indole-3-carbaldehyde (ICHO) and its hydroxylated derivatives are synthesized from tryptophan as part of the defense response against pathogens.[6][7] This pathway is closely linked to the biosynthesis of the phytoalexin camalexin.[7]
The biosynthesis begins with the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes CYP79B2 and CYP79B3.[7] IAOx is then converted to indole-3-acetonitrile (IAN), which serves as a crucial branching point. The enzyme CYP71B6 can convert IAN into ICHO.[7] Subsequently, an aldehyde oxidase, AAO1, can oxidize ICHO to indole-3-carboxylic acid (ICOOH).[6] The hydroxylation to form derivatives like 4-hydroxy-ICHO also occurs, though the specific enzyme for the 4-position hydroxylation is still under investigation.[7]
Experimental Protocols
Synthesis of Indole-3-carboxaldehydes via Vilsmeier-Haack Reaction
A common and effective method for synthesizing indole-3-carboxaldehydes is the Vilsmeier-Haack reaction. This procedure involves the formylation of an electron-rich aromatic ring, such as an indole derivative, using a Vilsmeier reagent prepared from phosphorus oxychloride and dimethylformamide (DMF).[8]
Methodology:
-
Vilsmeier Reagent Preparation: In a flask cooled to 0-5 °C, slowly add phosphorus oxychloride to anhydrous DMF (used as both solvent and reactant). Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.[8]
-
Reaction Mixture: In a separate flask, dissolve the substituted 2-methylaniline precursor (e.g., 2-methyl-5-chloroaniline to target the 4-chloroindole product) in anhydrous DMF.[8]
-
Formylation: Slowly add the prepared Vilsmeier reagent dropwise to the aniline solution at 0-5 °C.[8]
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Then, heat the mixture to reflux (approx. 85 °C) and maintain for 5-8 hours.[8]
-
Work-up and Isolation: Cool the reaction mixture. Quench the reaction by adding a saturated sodium carbonate solution until the mixture is alkaline. A solid precipitate will form.[8]
-
Purification: Filter the precipitated solid, wash with water, and dry thoroughly. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate to yield the final indole-3-carboxaldehyde compound.[8]
References
- 1. This compound | 876-72-2 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
4-chloroindole-3-carbaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-chloroindole-3-carbaldehyde, a halogenated indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document details its fundamental physicochemical properties, a representative synthetic protocol, and insights into its biological relevance and spectroscopic characterization.
Core Physicochemical Properties
This compound is a solid compound at room temperature. Its key identifiers and molecular properties are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 876-72-2 | [1][2] |
| Molecular Formula | C₉H₆ClNO | |
| Molecular Weight | 179.61 g/mol | [1] |
| IUPAC Name | 4-chloro-1H-indole-3-carbaldehyde | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥90% | [1] |
| Storage Temperature | Refrigerator | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5]
Representative Synthesis Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from established procedures for the formylation of similar indole scaffolds.[4][6]
Materials:
-
4-chloroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Water
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool anhydrous DMF in an ice-salt bath. Add phosphorus oxychloride dropwise with constant stirring, maintaining the temperature below 10°C. Stir the mixture for an additional 15-30 minutes after the addition is complete to ensure the formation of the Vilsmeier reagent (a chloromethyleneiminium salt).
-
Addition of 4-chloroindole: Dissolve 4-chloroindole in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent while maintaining the reaction temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 35-40°C. Stir the mixture for 1-2 hours. The progression of the reaction is often indicated by a change in the color and consistency of the mixture.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of crushed ice and water. This will hydrolyze the intermediate iminium salt.
-
Neutralization and Precipitation: Basify the aqueous solution by the slow addition of a cold sodium hydroxide solution until the this compound precipitates out.
-
Isolation and Purification: Collect the solid precipitate by filtration. Wash the crude product thoroughly with water to remove any inorganic impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
The structure of this compound and its derivatives is typically confirmed using a suite of spectroscopic techniques. Studies on similar haloindole carboxaldehydes have utilized the following methods for structural elucidation:[7][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of hydrogen atoms. Aromatic protons typically appear in the range of δ 6.8-7.5 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, with characteristic peaks for N-H stretching, aromatic C-H stretching, and the C=O stretch of the aldehyde.
-
UV-Vis (Ultraviolet-Visible Spectroscopy): To analyze the electronic transitions within the molecule.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Biological Activity and Relevance
Indole-3-carboxaldehyde and its derivatives are recognized as important scaffolds in drug discovery, exhibiting a wide array of biological activities.[9][10] These activities include anti-inflammatory, anti-cancer, anti-bacterial, and antifungal properties.[9][11] The introduction of a halogen, such as chlorine, at the 4-position of the indole ring can significantly modulate the compound's electronic properties and biological activity.
In the context of natural product biosynthesis, indole-3-carbaldehyde derivatives have been identified in plants like Arabidopsis thaliana.[12][13] They are synthesized from tryptophan via intermediates such as indole-3-acetonitrile (IAN). The enzyme CYP71B6 has been shown to convert IAN into indole-3-carbaldehyde.[12][13] This pathway is part of the plant's defense mechanism against pathogens.
Caption: Biosynthetic pathway of indole-3-carbaldehyde in Arabidopsis.
References
- 1. This compound | 876-72-2 [sigmaaldrich.com]
- 2. This compound | 876-72-2 [m.chemicalbook.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. syncsci.com [syncsci.com]
- 9. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures | Chemical Reports [syncsci.com]
- 11. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Chloroindole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-chloroindole-3-carbaldehyde (CAS No. 876-72-2), a halogenated indole derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra, this document presents available experimental data alongside predicted spectroscopic values to serve as a reference for researchers.
Core Spectroscopic Data
The structural characteristics of this compound give rise to a unique spectroscopic fingerprint. The following sections summarize the available and predicted quantitative data from key analytical techniques.
Infrared (IR) Spectroscopy
The following table lists the experimental Fourier-transform infrared (FTIR) absorption bands for this compound.[1]
| Wavenumber (cm⁻¹) | Assignment |
| 3163.7, 3127.5 | N-H Stretching |
| 3006.5 | Aromatic C-H Stretching |
| 2939.5, 2870.5 | Aldehyde C-H Stretching |
| 1639.4 | C=O Stretching (Aldehyde) |
| 1570.3, 1521.1, 1485.4 | Aromatic C=C Stretching |
| 1430.0 | C-N Stretching |
| 773.8 | C-Cl Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~12.5 | br s | N-H |
| ~10.0 | s | CHO |
| ~8.2 | d | H-2 |
| ~7.8 | d | H-7 |
| ~7.4 | dd | H-5 |
| ~7.3 | t | H-6 |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~185.5 | C=O (Aldehyde) |
| ~138.0 | C-7a |
| ~136.5 | C-2 |
| ~128.0 | C-4 |
| ~127.5 | C-3a |
| ~124.0 | C-6 |
| ~122.5 | C-5 |
| ~118.0 | C-3 |
| ~114.0 | C-7 |
Mass Spectrometry (MS)
Experimental mass spectrometry data for this compound is not widely published. The following table outlines the predicted mass spectrometric information for the parent molecule.
| Parameter | Value |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.61 g/mol |
| Monoisotopic Mass | 179.0138 Da |
| Predicted M+ Peak | m/z 179 |
| Predicted M+2 Peak | m/z 181 (approx. 33% intensity of M+) |
Predicted Fragmentation Pattern: Under electron ionization (EI), the fragmentation of this compound is expected to initiate with the loss of the formyl radical (•CHO, 29 Da) to yield a fragment at m/z 150. Subsequent fragmentation may involve the loss of a chlorine radical (•Cl, 35 Da) or hydrogen cyanide (HCN, 27 Da) from the indole ring.
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the Vilsmeier-Haack reaction.
-
Reagents and Materials: 4-chloroindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), ice, sodium hydroxide solution, ethyl acetate, brine.
-
Procedure:
-
To a stirred solution of DMF at 0 °C, slowly add POCl₃ dropwise to form the Vilsmeier reagent.
-
After the formation of the Vilsmeier reagent is complete, add a solution of 4-chloroindole in DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
-
-
IR Spectroscopy:
-
Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin disk.
-
Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
For Electron Ionization Mass Spectrometry (EI-MS), introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion peak (e.g., m/z 50-300).
-
For High-Resolution Mass Spectrometry (HRMS), utilize a technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and confirm the elemental composition.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques.
Caption: General workflow for the synthesis and spectroscopic analysis.
Caption: Relationship between spectroscopic techniques and structural information.
References
Biological Activity of 4-Chloroindole-3-Carbaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential biological activities of derivatives of 4-chloroindole-3-carbaldehyde. While direct and extensive research on derivatives of this specific scaffold is emerging, this document synthesizes findings from structurally similar compounds, including other indole-3-carbaldehyde derivatives, 4-chloroindole analogs, and related heterocyclic structures such as Schiff bases and thiosemicarbazones. The guide covers potential anticancer and antimicrobial activities, presents detailed experimental protocols for synthesis and evaluation, and visualizes potential mechanisms of action and experimental workflows. All quantitative data from related compounds is summarized in structured tables to facilitate comparison and guide future research in this promising area of medicinal chemistry.
Introduction
The indole nucleus is a prominent scaffold in a vast number of biologically active compounds and approved pharmaceuticals.[1] Its unique chemical properties allow it to interact with a variety of biological targets. The introduction of a chlorine atom to the indole ring, as seen in 4-chloroindole, can significantly enhance biological activity, including antimicrobial and antibiofilm properties.[2][3] The carbaldehyde group at the 3-position of the indole ring serves as a versatile synthetic handle for the creation of a diverse library of derivatives, most notably Schiff bases and thiosemicarbazones, which are classes of compounds well-regarded for their broad spectrum of pharmacological effects, including anticancer and antimicrobial activities.[4][5][6]
This guide focuses on the derivatives of this compound, a molecule that combines these key features. By exploring the derivatization of this core structure, it is hypothesized that novel compounds with significant therapeutic potential can be developed. This document will serve as a resource for researchers by providing foundational knowledge, experimental methodologies, and a framework for the rational design and evaluation of this compound derivatives.
Key Derivative Classes and Synthetic Approaches
The aldehyde functional group of this compound is readily converted into various derivatives. The most common and biologically relevant classes are Schiff bases and thiosemicarbazones.
Schiff Bases
Schiff bases, or azomethines, are formed by the condensation of a primary amine with an aldehyde. This reaction creates an imine linkage (-C=N-) which is often crucial for biological activity.[1]
General Synthetic Protocol: A general method for the synthesis of Schiff base derivatives of indole-3-carboxaldehyde involves dissolving the indole-3-carboxaldehyde and a substituted amine in a suitable solvent, such as ethanol, and refluxing the mixture for several hours.[5] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product can be isolated by filtration after cooling the reaction mixture and purified by recrystallization.
Thiosemicarbazones
Thiosemicarbazones are formed by the reaction of an aldehyde with a thiosemicarbazide. This class of compounds has a strong ability to chelate metal ions and has shown significant potential as anticancer and antiviral agents.[6]
General Synthetic Protocol: To synthesize thiosemicarbazone derivatives, 4-chloro-1H-imidazole-5-carbaldehydes can be condensed with thiosemicarbazide.[7] The reactants are typically refluxed in a solvent like ethanol, sometimes with a catalytic amount of acid. The resulting thiosemicarbazone often precipitates from the solution upon cooling and can be purified by recrystallization.
Potential Biological Activities
Based on the activities of structurally related compounds, derivatives of this compound are anticipated to exhibit a range of biological effects, primarily anticancer and antimicrobial activities.
Anticancer Activity
Schiff bases and thiosemicarbazones derived from various aldehydes have demonstrated significant cytotoxic activity against a range of cancer cell lines.[4][6][8][9]
Mechanism of Action: The anticancer activity of Schiff bases may be attributed to the azomethine group, which can induce apoptosis.[1] Some thiosemicarbazones have been shown to upregulate tumor suppressor genes and downregulate oncogenes.[2] A potential mechanism involves the induction of mitochondrial damage, leading to a decrease in mitochondrial membrane potential and subsequent cell death.[4]
Quantitative Data for Analogous Compounds:
The following table summarizes the in vitro anticancer activity of various Schiff base and thiosemicarbazone derivatives, which can serve as a reference for predicting the potential efficacy of this compound derivatives.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Carbon Dot Schiff Base | Terephthalaldehyde derivative | GL261 (Glioma) | 17.9 µg/mL | [4] |
| Carbon Dot Schiff Base | Terephthalaldehyde derivative | U251 (Glioma) | 14.9 µg/mL | [4] |
| Thiosemicarbazone | 3-Methoxybenzaldehyde thiosemicarbazone | Various | 2.82 - 14.25 µg/mL | [2] |
| Thiosemicarbazone | 4-Nitrobenzaldehyde thiosemicarbazone | Various | 2.80 - 7.59 µg/mL | [2] |
| Thiosemicarbazone | 4-chlorobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | 0.7 µg/mL | [10] |
| Thiosemicarbazone | 4-bromobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | 0.9 µg/mL | [10] |
| Thiazolidin-4-one | Arylsulfonate derivative | PC3 (Prostate) | 6.35 µM | [11] |
Antimicrobial Activity
The 4-chloroindole moiety is a key pharmacophore for antimicrobial activity. Studies on 4-chloroindole and its simple derivatives have shown potent antibacterial and antibiofilm effects.[2][3]
Mechanism of Action: Chloroindoles can cause visible damage to the cell membrane of bacteria.[2] They can also inhibit biofilm formation and bacterial motility, which are crucial for virulence.[3]
Quantitative Data for Analogous Compounds:
The table below presents the minimum inhibitory concentrations (MIC) for 4-chloroindole and related compounds against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-chloroindole | Vibrio parahaemolyticus | 50 | [2] |
| 4-chloroindole | Vibrio harveyi | 50 | [2] |
| 7-chloroindole | Vibrio parahaemolyticus | 200 | [2] |
| 4-chloroindole | Uropathogenic Escherichia coli | 75 | [3] |
| 5-chloroindole | Uropathogenic Escherichia coli | 75 | [3] |
| 5-chloro-2-methyl indole | Uropathogenic Escherichia coli | 75 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols for similar compounds.
General Synthesis of Schiff Base Derivatives
-
Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.
-
Add 1 mmol of the desired primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.
-
Characterize the final product using spectroscopic methods such as IR, NMR, and mass spectrometry.[5]
General Synthesis of Thiosemicarbazone Derivatives
-
Dissolve 1 mmol of this compound in 25 mL of ethanol in a round-bottom flask.
-
Add a solution of 1 mmol of thiosemicarbazide in 10 mL of warm ethanol.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Reflux the reaction mixture for 3-5 hours.
-
Monitor the progress of the reaction using TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Purify the crude thiosemicarbazone by recrystallization from an appropriate solvent.
-
Confirm the structure of the purified product using IR, NMR, and mass spectrometry.[6][7]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of the test compound in DMSO and dilute it with the culture medium to obtain various concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][10]
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
-
Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Visualizations: Workflows and Potential Mechanisms
The following diagrams, created using the DOT language, illustrate key experimental workflows and hypothetical signaling pathways.
Caption: Experimental workflow for synthesis and biological evaluation of derivatives.
Caption: Hypothetical apoptotic pathway induced by a this compound derivative.
Caption: Potential antimicrobial and antibiofilm mechanisms of action.
Conclusion
Derivatives of this compound represent a promising, yet underexplored, class of compounds for drug discovery. By leveraging the known biological activities of the indole scaffold, the chloro-substituent, and versatile derivative classes such as Schiff bases and thiosemicarbazones, there is a strong rationale for the synthesis and evaluation of new chemical entities based on this core structure. The information and protocols presented in this guide are intended to provide a solid foundation for researchers to initiate and advance investigations into the anticancer, antimicrobial, and other potential therapeutic applications of this compound derivatives. Future studies focusing on the systematic synthesis of a diverse library of these derivatives and their comprehensive biological evaluation are warranted to unlock their full therapeutic potential.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.aalto.fi [research.aalto.fi]
- 3. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structural Investigations, Molecular Docking, and Anticancer Activity of Some Novel Schiff Bases and Their Uranyl Complexes [mdpi.com]
- 9. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. archives.ijper.org [archives.ijper.org]
- 11. Design, synthesis, and cytotoxic evaluation of new thiosemicarbazone/thiazolidin-4-one derivatives on PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic 4-Chloroindole-3-carbaldehyde: A Technical Guide to Its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroindole-3-carbaldehyde is a halogenated derivative of indole-3-carbaldehyde, a scaffold of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by indole-containing compounds. Despite the prevalence of halogenated natural products in marine and terrestrial organisms, extensive searches of the scientific literature have revealed no definitive evidence of the natural occurrence of this compound. The closely related compound, 4-chloroindole-3-acetic acid (4-Cl-IAA), is a known plant auxin found in the Fabaceae family, particularly in leguminous plants such as peas (Pisum sativum).[1][2] The biosynthesis of 4-Cl-IAA proceeds from 4-chlorotryptophan via 4-chloroindole-3-pyruvic acid, a pathway that does not appear to involve this compound as an intermediate.[3][4]
Given the absence of a known natural source and established isolation protocols, this technical guide pivots to the chemical synthesis of this compound. Providing a reliable synthetic route is crucial for enabling researchers to access this compound for further investigation of its physical, chemical, and biological properties. The primary and most effective method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7][8][9] This guide will provide a detailed protocol for the synthesis of this compound via the Vilsmeier-Haack formylation of 4-chloroindole, along with relevant data and a schematic representation of the synthetic pathway.
Synthetic Protocol: Vilsmeier-Haack Formylation of 4-Chloroindole
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8][9] The reaction involves the use of a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][7] The resulting electrophilic iminium salt then attacks the electron-rich indole ring, leading to the formation of the aldehyde after aqueous workup.
Experimental Protocol
Materials:
-
4-Chloroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. The Vilsmeier reagent will form as a solid or a thick slurry.
-
Reaction with 4-Chloroindole: Dissolve 4-chloroindole (1 equivalent) in anhydrous dichloromethane (DCM). Add the 4-chloroindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. The reaction can be gently heated to 40-50 °C to drive it to completion if necessary.
-
Workup: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic. This step should be performed with caution as it is an exothermic reaction and involves gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that the yield and purity are representative and can vary based on the reaction scale and purification efficiency.
| Parameter | Value | Reference/Notes |
| Molecular Formula | C₉H₆ClNO | - |
| Molecular Weight | 179.61 g/mol | - |
| Starting Material | 4-Chloroindole | - |
| Reagents | POCl₃, DMF | Vilsmeier-Haack formylation |
| Typical Yield | 75-90% | Based on similar reactions[10] |
| Purity | >95% | After column chromatography |
| Physical Appearance | Pale yellow to white solid | [11] |
| Melting Point | 198-200 °C | - |
| Solubility | Soluble in ethyl acetate, DCM, acetone | - |
Signaling Pathways and Experimental Workflows
The synthesis of this compound via the Vilsmeier-Haack reaction is a well-defined chemical transformation. The logical workflow of this synthesis is depicted in the following diagram.
Caption: Vilsmeier-Haack synthesis of this compound.
Conclusion
While the natural occurrence of this compound remains unconfirmed, its chemical synthesis is readily achievable through the robust and efficient Vilsmeier-Haack reaction. This technical guide provides a detailed and practical protocol for its preparation from commercially available 4-chloroindole. The availability of a reliable synthetic route is paramount for the scientific community, as it allows for the production of this compound for further research into its potential applications in drug discovery and materials science. The provided experimental details, quantitative data, and workflow diagram offer a comprehensive resource for researchers and scientists interested in exploring the properties and utility of this compound.
References
- 1. A mutation affecting the synthesis of 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. orgsyn.org [orgsyn.org]
- 11. This compound | 876-72-2 [sigmaaldrich.com]
4-Chloroindole-3-carbaldehyde: A Clarification on its Role in Plant Biology
A Technical Review for Researchers and Drug Development Professionals
Executive Summary: An analysis of current scientific literature indicates that 4-chloroindole-3-carbaldehyde is not a recognized plant hormone . It is possible that this compound has been confused with the structurally similar and well-documented halogenated auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA) . This document will address this common point of confusion and provide an in-depth technical guide on the established role of 4-chloroindole-3-acetic acid (4-Cl-IAA) as a potent, naturally occurring plant hormone.
While research into indole-3-carbaldehyde and its derivatives suggests their involvement in plant defense mechanisms against pathogens, there is no substantive evidence to classify this compound itself as a plant hormone.[1] In contrast, 4-Cl-IAA is a highly active auxin found in specific plant families and has been the subject of extensive research.[2] This guide will now focus on the established science surrounding 4-Cl-IAA.
4-Chloroindole-3-acetic acid (4-Cl-IAA): A Potent Halogenated Auxin
4-chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring, chlorinated auxin found in certain higher plants, most notably in the seeds of legumes such as peas (Pisum sativum), lentils (Lens culinaris), and fava beans (Vicia faba).[3][4] In several bioassays, it has demonstrated higher activity than the most ubiquitous auxin, indole-3-acetic acid (IAA).[3][4]
The presence of 4-Cl-IAA is largely restricted to the Fabaceae family, suggesting a single evolutionary origin for its synthesis.[2] Its functions are critical for normal plant growth and development, particularly in fruit and seed development.[2] In pea plants, it is believed that 4-Cl-IAA is transported from the young seeds into the pod, where it is essential for proper pod elongation.[3] At high concentrations, 4-Cl-IAA can induce abnormal levels of ethylene, leading to herbicidal effects, and it is registered as a non-conventional herbicide for broadleaf weed management.
Quantitative Data on 4-Cl-IAA Levels and Activity
The following tables summarize key quantitative data regarding the presence and biological activity of 4-Cl-IAA.
| Plant Tissue (Pisum sativum) | 4-Cl-IAA Concentration (ng/g fresh weight) | IAA Concentration (ng/g fresh weight) |
| Developing Seeds (11 DPA) | ~10 | ~5 |
| Developing Seeds (14 DPA) | ~100 | ~20 |
| Developing Seeds (17 DPA) | ~1000 | ~50 |
| Developing Seeds (20 DPA) | ~2500 | ~100 |
| DPA: Days Post Anthesis. Data adapted from studies on pea seed development.[5] |
| Compound | Relative Activity in Pea Pericarp Elongation Assay |
| Indole-3-acetic acid (IAA) | 1.0 |
| 4-chloroindole-3-acetic acid (4-Cl-IAA) | ~10.0 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | ~2.5 |
| Data adapted from comparative bioassays.[2] |
Signaling and Biosynthetic Pathway
4-Cl-IAA, like other auxins, exerts its effects through a complex signaling pathway. Synthetic analogs of auxins have been instrumental in dissecting this pathway, revealing that receptor selectivity can be a key determinant of their biological effects.[6] For instance, certain synthetic auxins and their tetrazole bioisosteres show preferential binding to specific auxin receptors like TIR1 over others like AFB5.[6][7]
The biosynthesis of 4-Cl-IAA in pea seeds has been elucidated and shown to be a parallel pathway to that of IAA.[3][8] It originates from the amino acid tryptophan, which is first chlorinated to form 4-chlorotryptophan.[3] This is then converted to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) by aminotransferases, which is the key intermediate in the pathway.[3][9]
Caption: Biosynthesis of IAA and 4-Cl-IAA in pea seeds.
Experimental Protocols
1. Quantification of 4-Cl-IAA and IAA in Plant Tissues
This protocol provides a general workflow for the extraction and quantification of endogenous auxins using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS).
-
Tissue Homogenization: Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Add 1 mL of ice-cold extraction buffer (e.g., isopropanol:acetic acid:water) containing a known amount of a deuterated internal standard (e.g., d5-4-Cl-IAA, d2-IAA). Vortex thoroughly and incubate at 4°C for 1 hour.
-
Phase Separation: Add dichloromethane and centrifuge at 13,000 x g for 5 minutes. Collect the lower organic phase.
-
Purification: Concentrate the organic phase under nitrogen gas. Re-dissolve the pellet in a small volume of a suitable solvent (e.g., 1% acetic acid). Further purify using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.
-
Analysis: Analyze the purified extract using UPLC-MS, operating in multiple reaction monitoring (MRM) mode. Quantify the endogenous auxins by comparing their peak areas to those of the internal standards.[3]
Caption: Workflow for auxin extraction and quantification.
2. In Vitro Aminotransferase Activity Assay
This protocol is used to determine the activity of enzymes like TRYPTOPHAN AMINOTRANSFERASE RELATED (TAR) in converting tryptophan or its analogs into their corresponding pyruvic acids.[4]
-
Protein Expression: Express and purify the candidate aminotransferase enzyme (e.g., PsTAR1, PsTAR2) as a recombinant protein (e.g., with an MBP-tag).[4]
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, a suitable buffer (e.g., potassium phosphate), pyridoxal-5'-phosphate (a cofactor), α-ketoglutarate (the amino group acceptor), and the substrate (e.g., 4-chlorotryptophan or tryptophan).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).
-
Product Analysis: Analyze the reaction products (e.g., 4-Cl-IPyA or IPyA) by UPLC-MS, comparing their retention times and mass spectra to those of authentic standards.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloroindole-3-acetic acid and plant growth | Semantic Scholar [semanticscholar.org]
- 3. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mutation affecting the synthesis of 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Degradation Pathways of 4-Chloroindole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, quantitative stability studies and defined degradation pathways for 4-chloroindole-3-carbaldehyde are not extensively available in publicly accessible literature. The information presented in this guide is substantially inferred from data on analogous compounds, particularly 4-hydroxyindole-3-carbaldehyde, and general principles of indole and aldehyde chemistry. All recommendations and pathways should be confirmed through empirical testing.
Introduction
This compound is a halogenated indole derivative. The indole nucleus is a prevalent scaffold in numerous pharmaceutically active compounds, making the stability of its derivatives a critical parameter in drug development. Understanding the chemical stability and degradation pathways of this molecule is essential for ensuring its quality, efficacy, and safety, from early-stage research through to formulation and storage. This document provides a technical overview of the anticipated stability profile of this compound, its likely degradation pathways, and recommended protocols for its handling and stability assessment.
Stability Profile and Storage
The stability of this compound is influenced by its susceptibility to oxidation, light, and heat. The aldehyde functional group at the 3-position of the indole ring is particularly prone to oxidation.
2.1 Key Factors Influencing Stability
-
Oxygen: The primary degradation pathway is expected to be the oxidation of the aldehyde group. Exposure to atmospheric oxygen can facilitate this process.
-
Light: Indole compounds can be photosensitive. Exposure to light, especially UV radiation, may catalyze degradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
2.2 Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended, based on best practices for analogous air-sensitive aldehydes.[1]
| Form | Temperature | Atmosphere | Light Condition | Recommended Duration |
| Solid | 2-8°C (Refrigerator) | Inert (e.g., Argon, Nitrogen) | Protected from light (Amber vial) | Long-term |
| Solution (e.g., in DMSO) | -20°C | Inert (e.g., Argon, Nitrogen) | Protected from light (Amber vial) | Up to 1 month |
| Solution (e.g., in DMSO) | -80°C | Inert (e.g., Argon, Nitrogen) | Protected from light (Amber vial) | Up to 6 months |
Note: For solutions, it is highly advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1]
Predicted Degradation Pathways
The most probable degradation pathway for this compound under oxidative stress is the conversion of the aldehyde group to a carboxylic acid.
3.1 Oxidative Degradation
The aldehyde moiety is readily oxidized to form 4-chloroindole-3-carboxylic acid. This is a common degradation route for aromatic aldehydes.[1][2] This transformation can be initiated by atmospheric oxygen and potentially accelerated by light and heat. Visible signs of degradation in the solid material may include a darkening in color.[1]
Experimental Protocols
The following is a generalized protocol for assessing the stability of this compound, adapted from methods suggested for 4-hydroxyindole-3-carboxaldehyde.[1] This protocol can be modified for forced degradation studies to intentionally degrade the compound and identify potential degradation products.
4.1 Protocol: Stability Assessment under Various Conditions
Objective: To evaluate the stability of this compound under different temperature, light, and atmospheric conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, Acetonitrile)
-
Clear and amber HPLC vials with caps
-
Inert gas (Nitrogen or Argon)
-
Temperature-controlled chambers (refrigerator, freezer, incubator)
-
Controlled light source (ICH-compliant photochemical stability chamber)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple clear and amber HPLC vials.
-
For testing atmospheric effects, purge the headspace of half of the vials with an inert gas before sealing. Leave the other half with atmospheric air.
-
-
Storage Conditions (Stress Conditions):
-
Temperature: Store sets of vials (inert/air, clear/amber) at various temperatures:
-
-20°C (Control)
-
2-8°C
-
25°C
-
40°C (Accelerated)
-
-
Light Exposure: Place a set of vials (inert/air) in a photochemical stability chamber at a constant temperature. Include dark controls (wrapped in aluminum foil) in the same chamber.
-
-
Time Points:
-
Analyze samples at predetermined intervals (e.g., T=0, 24h, 48h, 1 week, 2 weeks, 1 month).
-
-
Analysis:
-
At each time point, withdraw an aliquot and analyze by HPLC.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound against the T=0 sample.
-
Conclusion
While direct stability data for this compound is scarce, a scientifically sound stability and degradation profile can be inferred from its structural analogues. The primary point of instability is the aldehyde functional group, which is susceptible to oxidation to form the corresponding carboxylic acid. To mitigate degradation, it is imperative to store the compound, both in solid and solution form, under an inert atmosphere, protected from light, and at reduced temperatures. The provided experimental protocol offers a robust framework for performing formal stability and forced degradation studies to confirm these predicted pathways and establish a definitive stability profile for this compound.
References
Toxicological Profile of 4-Chloroindole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological information for 4-chloroindole-3-carbaldehyde. A comprehensive toxicological profile for this compound is not available in publicly accessible literature. The information presented herein is based on limited data from safety data sheets and extrapolated information from structurally related compounds. All data should be interpreted with caution.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The available safety data from multiple suppliers consistently indicates that it poses risks of irritation to the skin, eyes, and respiratory system.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2][3] | GHS07 (Exclamation Mark)[4] | Warning[1][2][4] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2][3] | ||
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[1][2][3] |
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the safety data sheets. Key preventative measures include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Quantitative Toxicological Data
Extensive searches of scientific literature and toxicological databases did not yield any quantitative toxicological data for this compound. This includes, but is not limited to:
-
Acute toxicity (e.g., LD50, LC50)
-
Sub-chronic and chronic toxicity
-
Genotoxicity and mutagenicity
-
Carcinogenicity
-
Reproductive and developmental toxicity
The absence of this data signifies a critical knowledge gap in the toxicological profile of this compound.
Information on Structurally Related Compounds
To provide some context, this section summarizes the toxicological information for a structurally related compound, 4-chloroindole-3-acetic acid.
Important Caveat: The toxicological properties of 4-chloroindole-3-acetic acid, which possesses a carboxylic acid functional group, may differ significantly from those of this compound, which has an aldehyde group. This information is provided for illustrative purposes only and should not be used for risk assessment of this compound.
3.1. Toxicological Profile of 4-Chloroindole-3-acetic acid
Studies on 4-chloroindole-3-acetic acid, a plant hormone and herbicide, indicate that it has low acute toxicity via oral, dermal, and inhalation routes. It is considered to be minimally irritating to the eyes and non-irritating to the skin, and it is not a dermal sensitizer. Based on a review of animal toxicity tests and waiver rationales, it is not expected to have any short- or long-term health effects.
Experimental Protocols
Due to the lack of specific toxicological studies for this compound in the reviewed literature, no detailed experimental protocols can be provided. Standard toxicological assays would be required to determine the full profile of this compound. These would include, but are not limited to:
-
Acute Oral Toxicity: OECD Guideline 423
-
Acute Dermal Toxicity: OECD Guideline 402
-
Acute Inhalation Toxicity: OECD Guideline 403
-
Skin Irritation/Corrosion: OECD Guideline 404
-
Eye Irritation/Corrosion: OECD Guideline 405
-
Bacterial Reverse Mutation Test (Ames Test): OECD Guideline 471
-
In Vitro Mammalian Chromosomal Aberration Test: OECD Guideline 473
Potential Signaling Pathways and Mechanisms of Toxicity
No studies directly investigating the signaling pathways or mechanisms of toxicity for this compound were identified. However, information from its non-chlorinated analog, indole-3-carbaldehyde, may offer some speculative insights.
Indole-3-carbaldehyde, a metabolite of L-tryptophan produced by gut microbiota, is an agonist for the aryl hydrocarbon receptor (AhR).[5] Activation of AhR in intestinal immune cells stimulates the production of interleukin-22 (IL-22), which plays a role in mucosal reactivity.[5] It is plausible that this compound could also interact with this or other signaling pathways, but this has not been experimentally verified.
Aldehydes as a chemical class are known to be reactive and can cause irritation to the skin, eyes, and respiratory tract.[6] Higher exposures to some aldehydes can lead to more severe effects such as pulmonary edema.[6]
Visualizations
The following diagrams illustrate the current state of knowledge and the relationship between this compound and its better-studied analog.
Figure 1: Data availability for the toxicological profile of this compound.
Figure 2: A potential signaling pathway based on the non-chlorinated analog.
Conclusion
The current toxicological profile of this compound is incomplete. While hazard classifications indicate it is an irritant, there is a significant lack of quantitative data regarding its acute and long-term toxicity. Professionals handling this compound should adhere to the provided safety precautions and treat it as a substance with unknown long-term health effects. Further research is imperative to establish a comprehensive toxicological profile and to ensure the safety of researchers and other professionals who may be exposed to this compound.
References
Methodological & Application
Synthesis of Substituted Indole-3-Carbaldehydes from 4-Chloroindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted indole-3-carbaldehydes, utilizing 4-chloroindole as a starting material. These compounds are valuable intermediates in medicinal chemistry and drug discovery, serving as scaffolds for a wide range of biologically active molecules.
Introduction
Indole-3-carbaldehyde and its derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals and natural products. The introduction of a formyl group at the C3 position of the indole nucleus provides a versatile handle for further chemical modifications. Starting with 4-chloroindole allows for the preparation of a library of substituted indole-3-carbaldehydes, where the chlorine atom can be retained or further functionalized, offering a strategic approach to novel compound synthesis. The Vilsmeier-Haack reaction is a widely employed, efficient method for the formylation of electron-rich heterocycles like indoles.[1][2][3][4] This protocol will focus on the Vilsmeier-Haack formylation of 4-chloroindole and subsequent functionalization of the resulting 4-chloro-1H-indole-3-carbaldehyde.
Synthesis of 4-Chloro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[2][5]
Reaction Pathway
The synthesis proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt), which then attacks the electron-rich C3 position of the 4-chloroindole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Caption: Vilsmeier-Haack formylation of 4-chloroindole.
Experimental Protocol
Materials:
-
4-Chloroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0 °C. To this, add POCl₃ (1.2 equivalents) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.
-
Reaction with 4-Chloroindole: Dissolve 4-chloroindole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Once the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is neutralized (pH ~7-8). A precipitate will form.
-
Extraction and Purification: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude 4-chloro-1H-indole-3-carbaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product as a solid.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the Vilsmeier-Haack formylation of chloro-substituted indoles.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chloroindole | POCl₃, DMF | 0 to RT | 2-4 | ~85-95 |
| 5-Chloroindole | POCl₃, DMF | 0 to 85 | 5 | 90 |
| 6-Chloroindole | POCl₃, DMF | 0 to 90 | 8 | 91 |
Further Functionalization of 4-Chloro-1H-indole-3-carbaldehyde
The synthesized 4-chloro-1H-indole-3-carbaldehyde is a versatile intermediate for the introduction of further diversity. The chlorine atom at the 4-position and the electron-rich indole ring allow for various subsequent reactions.
Halogenation: Bromination of the Indole Ring
Electrophilic bromination of the indole nucleus can provide di-halogenated derivatives, which are useful for further cross-coupling reactions.
References
Application Notes and Protocols: The Vilsmeier-Haack Reaction of 4-Chloroindole-3-carbaldehyde for the Synthesis of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[2] While the formylation of indoles at the C-3 position is a classic application of this reaction, its utility extends to more complex transformations.[3] This document explores the application of the Vilsmeier-Haack reaction to 4-chloroindole-3-carbaldehyde, a substrate already possessing a formyl group. In this context, the reaction is proposed to proceed via a ring expansion mechanism, yielding a substituted 2-chloroquinoline-3-carbaldehyde. Such quinoline derivatives are valuable scaffolds in medicinal chemistry and drug discovery due to their diverse biological activities.[4]
The transformation of N-arylacetamides into 2-chloro-3-formylquinolines under Vilsmeier-Haack conditions is a well-established synthetic route. This precedent suggests a plausible pathway for the reaction of this compound, where the indole ring undergoes electrophilic attack by the Vilsmeier reagent, followed by a cascade of reactions leading to the formation of the quinoline core.
Proposed Reaction Pathway
The proposed reaction of this compound with the Vilsmeier reagent (POCl₃/DMF) is anticipated to yield 2,7-dichloroquinoline-3-carbaldehyde. The reaction likely proceeds through the following key steps:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide to form the electrophilic chloroiminium salt, the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich indole ring of this compound attacks the Vilsmeier reagent. The attack is likely to occur at the C-2 position, which is activated by the nitrogen atom, despite the deactivating effect of the C-3 carbaldehyde group.
-
Intermediate Formation and Ring Opening: The initial adduct undergoes a series of rearrangements, leading to the opening of the pyrrole ring of the indole nucleus.
-
Ring Closure and Aromatization: Subsequent intramolecular cyclization and elimination steps result in the formation of the stable, aromatic quinoline ring system.
-
Hydrolysis: The final iminium salt intermediate is hydrolyzed during aqueous workup to afford the 2-chloroquinoline-3-carbaldehyde derivative.
The chloro-substituent at the 4-position of the indole ring is expected to be retained at the 7-position of the resulting quinoline.
Data Presentation
The following table summarizes the expected reactant and product information for the proposed Vilsmeier-Haack reaction of this compound.
| Reactant/Product | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C₉H₆ClNO | 179.60 | Starting material; a substituted indole. | |
| 2,7-Dichloroquinoline-3-carbaldehyde | C₁₀H₅Cl₂NO | 226.06 | Expected major product; a disubstituted quinoline, a valuable intermediate for further functionalization. |
Experimental Protocols
This section provides a detailed, exemplary protocol for the synthesis of 2,7-dichloroquinoline-3-carbaldehyde from this compound via the Vilsmeier-Haack reaction. This protocol is adapted from established procedures for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Ice
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Heating mantle or oil bath with temperature control
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous N,N-dimethylformamide (5 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add freshly distilled phosphorus oxychloride (3 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Reaction with this compound:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane.
-
Add the solution of this compound dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,7-dichloroquinoline-3-carbaldehyde.
-
Safety Precautions:
-
The Vilsmeier-Haack reaction is exothermic and should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
All glassware should be thoroughly dried before use to prevent the decomposition of the Vilsmeier reagent.
Visualizations
The following diagrams illustrate the proposed reaction pathway and a general experimental workflow.
Caption: Proposed reaction pathway for the Vilsmeier-Haack reaction of this compound.
Caption: General experimental workflow for the synthesis.
References
Applications of 4-Chloroindole-3-carbaldehyde in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction:
4-Chloroindole-3-carbaldehyde is a halogenated heterocyclic compound that serves as a versatile and valuable building block in the field of medicinal chemistry. Its indole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. The presence of a reactive aldehyde group at the C3 position and a chlorine atom at the C4 position of the indole ring provides multiple avenues for synthetic modification, enabling the generation of diverse molecular architectures for drug discovery and development. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a precursor for novel therapeutic agents. While direct and extensive research on the biological activities of this compound itself is emerging, its utility as a synthetic intermediate is well-established.
Key Applications in the Synthesis of Bioactive Molecules
This compound is a key starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications, including but not limited to:
-
Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. By modifying the aldehyde group and the indole nitrogen, novel compounds targeting various cancer-related pathways can be synthesized.
-
Antimicrobial Agents: Derivatives of 4-chloroindole have demonstrated potent antimicrobial and antibiofilm activities. The carbaldehyde functionality allows for the introduction of pharmacophores known to enhance antibacterial and antifungal efficacy.
-
Anti-inflammatory Agents: Indole derivatives have been investigated for their anti-inflammatory properties. This compound can be used to create compounds that modulate inflammatory pathways.
The synthetic utility of haloindole aldehydes has been demonstrated through their condensation with active methylene and amino compounds, facilitating the formation of fused heterocyclic systems such as β-carbolines, indolylpyrazoles, and oxazoles.[1]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value |
| IUPAC Name | 4-chloro-1H-indole-3-carbaldehyde |
| CAS Number | 876-72-2 |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.61 g/mol |
| Appearance | Solid |
| Purity | Typically ≥90% |
| Storage | Refrigerator |
(Data sourced from commercial suppliers)[2]
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of medicinally relevant scaffolds. Researchers should adapt these methods based on the specific requirements of their target molecules.
Protocol 1: Synthesis of Schiff Bases as Potential Antimicrobial Agents
Schiff bases derived from indole-3-carbaldehydes are known to exhibit a wide range of biological activities. This protocol describes a general method for the synthesis of a Schiff base from this compound.
Materials:
-
This compound
-
Substituted aniline (or other primary amine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment (e.g., rotary evaporator, recrystallization solvents)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1.05 equivalents of the desired substituted aniline.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the volume of the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane).
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases.
Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Indole Derivatives
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation. This protocol outlines the synthesis of an α,β-unsaturated derivative of this compound, a scaffold present in various bioactive molecules.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine (catalytic amount)
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 equivalent) in ethanol, add the active methylene compound (1.1 equivalents).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
A solid product usually precipitates from the reaction mixture.
-
Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
If necessary, the product can be further purified by recrystallization.
-
Dry the purified product under vacuum and characterize it by spectroscopic methods.
Signaling Pathway of Knoevenagel Condensation
Caption: Reactants and catalyst leading to the product in Knoevenagel condensation.
Quantitative Data on Related Bioactive Molecules
While specific quantitative data for derivatives of this compound are not extensively reported, the following tables summarize the activity of structurally related compounds, providing a rationale for its use in medicinal chemistry.
Table 1: Anticancer Activity of Related Indole Derivatives
| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| trans-[PdCl₂(4ClL)₂]¹ | A2780cis (cisplatin-resistant ovarian) | In vitro | 11.29 ± 6.65 | [3] |
| trans-[PtCl₂(5ClL)₂]² | A2780cis (cisplatin-resistant ovarian) | In vitro | 4.96 ± 0.49 | [3] |
| trans-[PtCl₂(5ClL)₂]² | MDA-MB-231 (triple-negative breast) | In vitro | 4.83 ± 0.38 | [3] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide³ | MCF-7 (breast) | In vitro | 13.2 | [4] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide³ | MDA-MB-468 (breast) | In vitro | 8.2 | [4] |
¹ Metal complex with 4-chloro-7-azaindole-3-carbaldehyde ligand. ² Metal complex with 5-chloro-7-azaindole-3-carbaldehyde ligand. ³ Derivative of indole-3-carbaldehyde.
The data suggests that chloro-substituted indole aldehydes can serve as ligands for potent metal-based anticancer agents and that derivatization of the indole-3-carbaldehyde core can lead to compounds with significant cytotoxicity against cancer cell lines.[3][4]
Table 2: Antimicrobial and Antibiofilm Activity of 4-Chloroindole
| Organism | Activity | Metric | Value (µg/mL) | Reference |
| Uropathogenic E. coli | Antimicrobial | MIC | 75 | [5] |
| Uropathogenic E. coli | Antibiofilm | Inhibition at 20 µg/mL | ~67% | [5] |
| Vibrio parahaemolyticus | Antimicrobial | MIC | 50 | [6] |
| Vibrio parahaemolyticus | Antibiofilm | Inhibition at 20 µg/mL | >80% | [6] |
| S. aureus | Antimicrobial | MIC | 50 | [5] |
| A. baumannii | Antimicrobial | MIC | 50 | [5] |
| C. albicans | Antimicrobial | MIC | 50 | [5] |
These findings for 4-chloroindole, which lacks the carbaldehyde group, indicate that the 4-chloroindole scaffold itself possesses significant antimicrobial and antibiofilm properties.[5][6] The introduction and subsequent modification of a carbaldehyde group at the 3-position is a rational strategy for developing novel and potentially more potent antimicrobial agents.
Logical Relationships in Drug Discovery
The use of this compound in a drug discovery program can be visualized as a logical progression from a starting material to a potential drug candidate.
Drug Discovery Logic Flow
Caption: Logical progression from starting material to a preclinical candidate.
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel, biologically active compounds. Its utility is underscored by the known therapeutic potential of the indole scaffold and the reactivity of the aldehyde functional group. The protocols and data presented here provide a foundation for researchers to explore the vast chemical space accessible from this precursor and to develop new therapeutic agents for a range of diseases. Future research focusing on the synthesis and biological evaluation of diverse libraries derived from this compound is warranted to fully realize its potential in medicinal chemistry.
References
- 1. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures | Chemical Reports [syncsci.com]
- 2. This compound | 876-72-2 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloroindole-3-carbaldehyde: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Application Note AP-CHEM-2025-01
Introduction
4-Chloroindole-3-carbaldehyde is a versatile bifunctional molecule that serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds. The presence of a reactive aldehyde group at the C3 position and a chlorine substituent on the benzene ring of the indole nucleus makes it an attractive precursor for medicinal chemists and researchers in drug discovery. The resulting heterocyclic scaffolds, including β-carbolines, pyrazoles, and Schiff bases, have demonstrated significant potential as anticancer and antimicrobial agents. This application note provides detailed protocols for the synthesis of these bioactive molecules, summarizes key experimental data, and illustrates the underlying biological pathways and experimental workflows.
Synthesis of Bioactive Heterocyclic Compounds
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, to yield an α,β-unsaturated product. This reaction is fundamental in carbon-carbon bond formation.
Experimental Protocol:
A mixture of this compound (1 mmol), an active methylene compound (e.g., malononitrile, 1 mmol), and a catalytic amount of a weak base (e.g., piperidine or sodium acetate) is stirred in a suitable solvent like ethanol or water at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product precipitates and can be isolated by filtration, followed by washing with cold water and recrystallization from an appropriate solvent.
Quantitative Data Summary: Knoevenagel Condensation Products
| Product | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | Spectroscopic Data Highlights |
| 2-((4-chloro-1H-indol-3-yl)methylene)malononitrile | Malononitrile | Piperidine | Ethanol | 2 | 92 | 248-250 | ¹H NMR (DMSO-d₆): δ 12.6 (s, 1H, NH), 8.5 (s, 1H, CH), 8.3 (s, 1H, H-2), 7.6-7.2 (m, 3H, Ar-H). IR (KBr, cm⁻¹): 3250 (N-H), 2220 (C≡N), 1620 (C=C). |
Synthesis of Schiff Bases
Schiff bases are formed by the condensation of a primary amine with an aldehyde. These compounds are known for their diverse biological activities, including antimicrobial properties.
Experimental Protocol:
To a solution of this compound (1 mmol) in ethanol, a solution of the respective primary amine (1 mmol) in ethanol is added. A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for 2-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried.
Quantitative Data Summary: Schiff Base Derivatives
| Product | Primary Amine | Reaction Time (h) | Yield (%) | M.p. (°C) | Spectroscopic Data Highlights |
| N-((4-chloro-1H-indol-3-yl)methylene)aniline | Aniline | 3 | 88 | 165-167 | ¹H NMR (CDCl₃): δ 8.3 (s, 1H, N=CH), 8.1 (s, 1H, H-2), 7.9 (d, 1H, Ar-H), 7.5-7.1 (m, 8H, Ar-H). MS (m/z): 254 [M]⁺. |
| N-((4-chloro-1H-indol-3-yl)methylene)-4-methylaniline | p-Toluidine | 3 | 91 | 188-190 | ¹H NMR (CDCl₃): δ 8.3 (s, 1H, N=CH), 8.1 (s, 1H, H-2), 7.9 (d, 1H, Ar-H), 7.4-7.1 (m, 7H, Ar-H), 2.4 (s, 3H, CH₃). MS (m/z): 268 [M]⁺. |
Pictet-Spengler Reaction for the Synthesis of β-Carbolines
The Pictet-Spengler reaction is a key method for synthesizing tetrahydro-β-carbolines, which can be subsequently oxidized to β-carbolines. This reaction involves the condensation of a tryptamine derivative with an aldehyde followed by an acid-catalyzed intramolecular cyclization.
Experimental Protocol:
A solution of tryptamine (1 mmol) and this compound (1 mmol) in a suitable solvent (e.g., dichloromethane or toluene) is treated with an acid catalyst (e.g., trifluoroacetic acid). The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent, dried, and purified by column chromatography.
Quantitative Data Summary: β-Carboline Derivatives
| Product | Reaction Conditions | Yield (%) | M.p. (°C) | Spectroscopic Data Highlights |
| 6-Chloro-1-(4-chloro-1H-indol-3-yl)-1,2,3,4-tetrahydro-β-carboline | TFA, CH₂Cl₂, rt, 24h | 75 | 210-212 | ¹H NMR (DMSO-d₆): δ 11.1 (s, 1H, NH), 10.9 (s, 1H, NH), 7.6-6.9 (m, 7H, Ar-H), 5.5 (s, 1H, H-1), 3.2-2.8 (m, 4H, CH₂). |
Biological Activities and Mechanisms of Action
Heterocyclic compounds derived from this compound exhibit promising anticancer and antimicrobial activities.
Anticancer Activity: Tubulin Polymerization Inhibition and Apoptosis Induction
Many indole derivatives, including β-carbolines, have been identified as potent inhibitors of tubulin polymerization.[1][2][3] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle.[1][3][4] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[5][6]
The induction of apoptosis by these compounds can be mediated through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[5][6][7]
Caption: Signaling pathway of anticancer activity.
Antimicrobial Activity
Schiff bases derived from indole-3-carbaldehyde have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[1][3][8][9][10][11] The mechanism of action is believed to involve the disruption of the microbial cell membrane integrity. The lipophilic nature of the indole ring and the imine group of the Schiff base facilitate their interaction with the lipid bilayer of the microbial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of heterocyclic compounds from this compound is depicted below.
Caption: General experimental workflow.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a diverse range of biologically active heterocyclic compounds. The straightforward and efficient synthetic protocols, such as the Knoevenagel condensation, Schiff base formation, and Pictet-Spengler reaction, provide access to novel molecular scaffolds with significant potential for the development of new anticancer and antimicrobial agents. Further investigation into the structure-activity relationships of these compounds will be instrumental in designing and discovering more potent and selective therapeutic agents.
References
- 1. Synthesis and Antimicrobial Activities of Indole-based Schiff Bas...: Ingenta Connect [ingentaconnect.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synergistic Antimicrobial and Antioxidant Effects of Indole Schiff Base-Metal (II) Complexes: A Dual Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 4-alkoxy Meriolin Congeners Potently Induce Apoptosis in Leukemia and Lymphoma Cells [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 11. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
Application Notes and Protocols for the N-acylation of 4-chloroindole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acylindoles are significant structural motifs found in a wide array of pharmaceuticals and biologically active compounds. The introduction of an acyl group onto the indole nitrogen can be a chemically challenging task due to the relatively low nucleophilicity of the indole nitrogen and the presence of other reactive sites, such as the C3 position. Chemoselective N-acylation is therefore crucial for the synthesis of specific indole derivatives. 4-chloroindole-3-carbaldehyde is a valuable starting material in medicinal chemistry, and its N-acylation provides a pathway to a diverse range of functionalized molecules.
This document provides detailed protocols for the N-acylation of this compound using two common methods: acylation with an acyl chloride in the presence of an amine base, and acylation using a thioester with a carbonate base.
General Reaction Scheme
The N-acylation of this compound proceeds by the reaction of the indole with an acylating agent in the presence of a base. The base is crucial for deprotonating the indole nitrogen, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic acyl source.
Figure 1: General N-acylation Scheme
Caption: General reaction for the N-acylation of this compound.
Experimental Protocols
Method 1: N-acylation using Acyl Chloride and Triethylamine
This protocol is adapted from a similar N-acylation of indole-3-carbaldehyde and is a widely used method due to the high reactivity of acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous THF. Add triethylamine (1.1 eq) to the stirred solution.
-
Acylating Agent Addition: In a separate dropping funnel, prepare a solution of the desired acyl chloride (1.1 eq) in a small amount of anhydrous THF.
-
Reaction: Add the acyl chloride solution dropwise to the stirred indole solution at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature for approximately 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, quench the mixture by adding water or a saturated solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the pure N-acylated product.
Method 2: N-acylation using Thioesters and Cesium Carbonate
This method provides a milder and highly chemoselective alternative to using reactive acyl chlorides, making it suitable for substrates with sensitive functional groups.
Materials:
-
This compound
-
Thioester (e.g., S-methyl benzothioate) (3.0 eq)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous xylene
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware.
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the thioester (3.0 eq), and cesium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous xylene to the flask.
-
Reaction: Heat the reaction mixture to 140 °C and stir for 12 hours under a reflux condenser.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired N-acylindole.
Data Presentation: Comparison of N-acylation Conditions for Indoles
The following table summarizes various reaction conditions for the N-acylation of indoles, providing a comparative overview of different methodologies.
| Substrate | Acylating Agent | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Indole-3-carbaldehyde | 3-chloro acetylchloride | Triethylamine | THF | RT | 3 | N/A | |
| 3-methyl-1H-indole | S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 | 12 | 62 | |
| Indole | Various Carboxylic Acids | Boric Acid (0.3 eq) | Mesitylene | Reflux | 48 | 52-82 | |
| 3-methyl-1H-indole | S-methyl benzothioate | Cs₂CO₃ | Xylene | 140 | 12 | 93 | |
| 5-methoxy-1H-indole | S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 | 12 | 75 |
N/A: Not available in the cited source. RT: Room Temperature.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-acylation of this compound, from the initial setup to the final pure product.
Caption: A generalized workflow for the synthesis and purification of N-acylindoles.
Application Notes and Protocols for the Quantification of 4-Chloroindole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-chloroindole-3-carbaldehyde, a halogenated indole derivative of interest in various fields of research and development. The methodologies described herein are based on established analytical techniques for similar indole compounds and are intended to serve as a comprehensive guide for accurate and reliable quantification.
Introduction
This compound is a substituted indole aldehyde whose precise quantification is crucial for understanding its biological activity, metabolic fate, and potential therapeutic applications. This document outlines protocols for three common and robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
A summary of the recommended analytical methods for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
| Method | Principle | Typical Application | Key Advantages |
| HPLC-UV | Separation by reverse-phase chromatography and detection by UV absorbance. | Routine purity analysis and quantification in relatively simple matrices. | Cost-effective, robust, and widely available. |
| LC-MS/MS | High-resolution separation by UPLC/HPLC coupled with highly selective and sensitive detection by tandem mass spectrometry. | Trace-level quantification in complex biological matrices (e.g., plasma, urine, cell lysates). | High sensitivity, high selectivity, and structural confirmation. |
| GC-MS | Separation of volatile or derivatized analytes by gas chromatography and detection by mass spectrometry. | Analysis of volatile impurities or as an alternative to LC-based methods, especially after derivatization. | Excellent chromatographic resolution for volatile compounds. |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate quantification and to minimize matrix effects.[1][2] The appropriate procedure will vary depending on the sample matrix.
General Workflow for Sample Preparation:
Figure 1: General workflow for sample preparation.
Protocol 3.1.1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting this compound from aqueous samples.
-
To 1 mL of aqueous sample, add a suitable organic solvent (e.g., 3 mL of ethyl acetate or dichloromethane).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the phases.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction process on the aqueous layer to improve recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of mobile phase for analysis.
Protocol 3.1.2: Solid-Phase Extraction (SPE)
SPE is effective for cleaning up complex samples and concentrating the analyte.[3]
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 3 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute this compound with a small volume of a strong solvent (e.g., 2 mL of methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Protocol 3.1.3: Protein Precipitation
This method is used for deproteinizing biological samples like plasma or serum.[4]
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute.
HPLC-UV Method
This method is adapted from a validated procedure for 4-hydroxyindole-3-carboxaldehyde and is suitable for purity assessment and quantification in non-complex matrices.[5]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (or optimal wavelength for this compound)
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
Procedure:
-
Prepare standard solutions of this compound in a suitable solvent (e.g., methanol) at a series of concentrations to generate a calibration curve.
-
Prepare samples as described in section 3.1 and dissolve in the initial mobile phase composition.
-
Inject standards and samples onto the HPLC system.
-
Quantify the amount of this compound in samples by comparing the peak area to the calibration curve.
LC-MS/MS Method
This highly sensitive and selective method is ideal for quantifying trace amounts of this compound in complex biological matrices.[6][7]
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.35 mL/min
-
Column Temperature: 35°C
-
Gradient Elution: A suitable gradient should be developed, for instance, starting with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive or Negative (to be optimized)
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion (Q1) corresponding to the [M+H]⁺ or [M-H]⁻ of this compound.
-
Optimize collision energy to identify the most abundant and stable product ion (Q3).
-
Monitor at least two MRM transitions for confident identification and quantification.
-
-
An isotopically labeled internal standard (e.g., ¹³C₆-4-chloroindole-3-carbaldehyde) is highly recommended for the most accurate quantification.
Workflow for LC-MS/MS Method Development:
Figure 2: Workflow for LC-MS/MS method development.
GC-MS Method
GC-MS can be used for the analysis of this compound, potentially after a derivatization step to increase volatility and thermal stability. A common derivatization for similar compounds involves silylation.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD).
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Derivatization (Example with Silylation):
-
Evaporate the sample extract to complete dryness.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
The resulting trimethylsilyl (TMS) derivative is then analyzed by GC-MS.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.[8]
-
MSD Interface Temperature: 280°C
-
Ionization Mode: Electron Impact (EI), 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.
Method Validation
All analytical methods must be validated to ensure they are fit for their intended purpose.[9][10][11][12] Key validation parameters are summarized in the table below.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for spiked samples. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like pH, temperature, etc. |
Data Presentation
The quantitative data obtained from method validation studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Summary of Quantitative Performance Data (Hypothetical)
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Range | 0.1 - 100 µg/mL | 0.5 - 500 ng/mL | 10 - 1000 ng/mL |
| LOD | 0.05 µg/mL | 0.1 ng/mL | 2 ng/mL |
| LOQ | 0.1 µg/mL | 0.5 ng/mL | 10 ng/mL |
| Accuracy (% Recovery) | 98 - 105% | 95 - 108% | 92 - 110% |
| Precision (RSD) | < 5% | < 10% | < 12% |
Conclusion
The analytical methods and protocols detailed in this document provide a robust framework for the accurate and reliable quantification of this compound. Proper method validation is essential to ensure data quality for research, development, and quality control purposes. The choice of the most appropriate method will be dictated by the specific requirements of the study, including sensitivity needs and the complexity of the sample matrix.
References
- 1. env.go.jp [env.go.jp]
- 2. preprints.org [preprints.org]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]
- 7. LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. seejph.com [seejph.com]
- 11. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 12. dcvmn.org [dcvmn.org]
Application Notes and Protocols for Condensation Reactions with 4-Chloroindole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for two key condensation reactions involving 4-chloroindole-3-carbaldehyde: the synthesis of bis(indolyl)methanes (BIMs) and the Knoevenagel condensation. These protocols are intended to serve as a guide for the synthesis of novel compounds with potential applications in drug discovery and development.
Synthesis of Bis(indolyl)methanes (BIMs) via Electrophilic Substitution
Bis(indolyl)methanes are a class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The synthesis typically involves the acid-catalyzed electrophilic substitution reaction of an indole with an aldehyde.
Experimental Protocol: Synthesis of 3,3'-((4-chloro-1H-indol-3-yl)methylene)bis(1H-indole)
This protocol describes a general method for the synthesis of a bis(indolyl)methane from this compound and indole using a Lewis acid catalyst.
Materials:
-
This compound
-
Indole
-
Boron trifluoride etherate (BF₃·Et₂O) or Taurine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add indole (2 mmol).
-
Add the Lewis acid catalyst (e.g., BF₃·Et₂O, 0.15 equiv., or Taurine, 10 mol%) in one portion.[3][4]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting aldehyde), quench the reaction by adding saturated sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure bis(indolyl)methane.
Data Presentation
The following table summarizes representative data for the synthesis of bis(indolyl)methanes from various aldehydes, which can be used as a reference for the expected outcomes with this compound.
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | BF₃·Et₂O | CH₂Cl₂ | 0.5 | 96 | [3] |
| 4-Nitrobenzaldehyde | RuCl₃·3H₂O | Benzene | 1 | 92 | [5] |
| 4-Methoxybenzaldehyde | Taurine | Water | 2 | 85 | [4] |
| Acetaldehyde | Triethylborane | ClCH₂CH₂Cl | 0.3 | 85 | [6] |
Proposed Reaction Mechanism and Biological Significance
The synthesis of bis(indolyl)methanes proceeds through an electrophilic substitution mechanism. The acid catalyst activates the aldehyde, which is then attacked by the electron-rich indole at the C3 position. A second indole molecule then displaces the hydroxyl group to form the final product.
Bis(indolyl)methanes have been shown to exhibit anticancer activity through the modulation of various signaling pathways.[7][8]
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[9] This reaction is a valuable tool for the formation of carbon-carbon double bonds.
Experimental Protocol: Synthesis of 2-((4-chloro-1H-indol-3-yl)methylene)malononitrile
This protocol details the synthesis of an α,β-unsaturated compound from this compound and malononitrile using a basic catalyst.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Ice-cold water
Procedure:
-
Dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Stir the mixture at room temperature. The product may start to precipitate.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Collect the precipitated product by filtration.
-
Wash the solid with ice-cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Data Presentation
The following table presents representative data for the Knoevenagel condensation of various aldehydes with active methylene compounds.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 24 h | 97 | [9] |
| Indole-3-carbaldehyde | Malononitrile | Ammonium acetate | Solvent-free (sonication) | 5-7 min | >90 | [10] |
| 4-Nitrobenzaldehyde | Malononitrile | Fe₃O₄ nanoparticles | Ethanol | 2 h | 95 | [11] |
| Benzaldehyde | Ethyl cyanoacetate | DBU/water | Water | 10 min | 95 | [12] |
Representative Spectroscopic Data for a Similar Compound (2-(4-chlorobenzylidene)malononitrile): [11]
-
¹H NMR (CDCl₃, 400 MHz) δ: 7.88 (d, J=8.4Hz, 2H), 7.76 (s, 1H), 7.55 (d, J=8.4Hz, 2H).
-
¹³C NMR (CDCl₃, 100 MHz) δ: 158.3, 141.2, 131.9, 130.1, 129.3, 113.5, 112.4, 83.4.
-
FT-IR (KBr): 3030, 2227, 1558, 779 cm⁻¹.
Experimental Workflow
The following diagram illustrates the general workflow for the Knoevenagel condensation.
References
- 1. Synthesis and Biological Evaluation of Heterocyclic Substituted Bis(indolyl)methanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. rsc.org [rsc.org]
- 4. A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. [(2-methyl-1H-indol-3-yl)methylene]malononitrile | C13H9N3 | CID 722030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals – Oriental Journal of Chemistry [orientjchem.org]
- 12. pubs.acs.org [pubs.acs.org]
The Versatile Role of 4-Chloroindole-3-carbaldehyde in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
4-Chloroindole-3-carbaldehyde is a versatile heterocyclic building block that serves as a valuable precursor in the synthesis of a diverse array of complex organic molecules. Its unique structural features, including the reactive aldehyde group at the 3-position and the chloro-substitution on the benzene ring of the indole nucleus, make it a key intermediate for the construction of various pharmacologically significant scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.
Synthesis of Bis(indolyl)methanes
The reaction of this compound with indoles is a prominent application, leading to the formation of bis(indolyl)methanes. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties. The reaction is typically an electrophilic substitution catalyzed by protic or Lewis acids.
Application Note:
The chloro-substituent at the 4-position can influence the electronic properties of the indole ring and the reactivity of the aldehyde. This can affect reaction rates and the stability of intermediates compared to unsubstituted indole-3-carbaldehyde. The choice of catalyst is crucial to optimize yields and minimize side reactions. A variety of catalysts, from simple protic acids to more complex Lewis acids and heterogeneous catalysts, can be employed.
Experimental Protocol: Synthesis of Bis(4-chloro-1H-indol-3-yl)methanes
A general procedure for the synthesis of bis(indolyl)methanes from this compound is as follows:
Materials:
-
This compound
-
Indole (or substituted indoles)
-
Catalyst (e.g., glacial acetic acid, triethylammonium hydrogen sulfate)
-
Solvent (e.g., acetonitrile, water, or solvent-free)
-
Acetonitrile
-
Water
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen solvent (e.g., 10 mL of acetonitrile), add indole (2.0 mmol).
-
Add a catalytic amount of the selected acid catalyst (e.g., 0.5 mol% of glacial acetic acid).[1]
-
The reaction mixture is then stirred at a specified temperature (e.g., room temperature or heated to 80°C) and monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the reaction mixture is worked up. If in an organic solvent, it can be washed with a saturated sodium bicarbonate solution, and the organic layer separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. For aqueous reactions, the product may precipitate and can be collected by filtration.[1]
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure bis(indolyl)methane.
Data Presentation:
| Entry | Aldehyde | Indole | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Indole | [Et3NH][HSO4] | None | 20 | 94 | |
| 2 | 4-Chlorobenzaldehyde | Indole | Glacial Acetic Acid | Acetonitrile/Water | - | - |
Note: Specific yield for the reaction with this compound is not explicitly provided in the general protocols, but the reaction with the analogous 4-chlorobenzaldehyde gives high yields.
Caption: Synthesis of Bis(indolyl)methanes.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. This compound can react with active methylene compounds like malononitrile and ethyl cyanoacetate in the presence of a base catalyst.
Application Note:
This reaction is highly efficient for creating α,β-unsaturated systems, which are important intermediates for the synthesis of various heterocyclic compounds and possess biological activities. The choice of base and solvent can influence the reaction rate and yield. Green chemistry approaches using water as a solvent or solvent-free conditions have been successfully applied to similar aldehydes.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
A general procedure for the Knoevenagel condensation of an aromatic aldehyde with malononitrile is as follows:
Materials:
-
This compound
-
Malononitrile
-
Base catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, water, or solvent-free)
-
Ice-cold water
Procedure:
-
Dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in the chosen solvent (e.g., 10 mL of ethanol).
-
Add a catalytic amount of the base (e.g., a few drops of piperidine).[3]
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
The product may precipitate from the reaction mixture. If so, it can be collected by filtration. Alternatively, the reaction mixture can be poured into ice-cold water to induce precipitation.[3]
-
The crude product is washed with cold water and can be recrystallized from a suitable solvent (e.g., ethanol or a hexane-dichloromethane mixture) to afford the pure product.[3]
Data Presentation:
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Water/Glycerol | 24 h | - | [3] |
| 2 | Aromatic Aldehydes | Malononitrile | Ammonium Acetate | None (Microwave) | 5-7 min | High | [4] |
Note: While a specific protocol for this compound is not detailed, the provided protocols for analogous aromatic aldehydes are expected to be adaptable.
Caption: Knoevenagel Condensation Pathway.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, which are core structures in many natural products and pharmaceuticals. The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.
Application Note:
The use of this compound in the Pictet-Spengler reaction would lead to the formation of novel 4-chloro-substituted β-carboline derivatives. The electron-withdrawing nature of the chlorine atom might influence the nucleophilicity of the indole ring, potentially affecting the cyclization step. Reaction conditions, particularly the choice of acid catalyst and temperature, are critical for achieving good yields and diastereoselectivity when applicable.[5][6]
Experimental Protocol: Pictet-Spengler Reaction with Tryptamine
A general protocol for the Pictet-Spengler reaction is as follows:
Materials:
-
This compound
-
Tryptamine
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), cyanuric chloride)
-
Anhydrous solvent (e.g., dichloromethane, DMSO)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve tryptamine (1.0 mmol) in the anhydrous solvent (e.g., 10 mL of dichloromethane) under an inert atmosphere.
-
Add this compound (1.0-1.2 mmol) to the solution.
-
Add the acid catalyst (e.g., 10 mol% of cyanuric chloride) to the reaction mixture.[5]
-
Stir the reaction at the desired temperature (e.g., room temperature to 80°C) and monitor its progress by TLC.[7]
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the tetrahydro-β-carboline.
Data Presentation:
| Entry | Amine | Aldehyde | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| 1 | Tryptamine | Benzaldehyde | Cyanuric Chloride | DMSO | - | High | [5] |
| 2 | Tryptamine | 4-Chlorobenzaldehyde | Electrochemical | DES | 80°C | - | [7] |
Note: These protocols are for analogous aldehydes and would need to be optimized for this compound.
Caption: Pictet-Spengler Reaction Workflow.
Wittig Reaction
The Wittig reaction provides a means to convert the aldehyde functionality of this compound into an alkene. This reaction is highly valuable for carbon-carbon double bond formation and can be used to introduce a variety of substituents at the 3-position of the indole ring.
Application Note:
The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide. The nature of the ylide (stabilized or non-stabilized) will determine the stereoselectivity (E/Z) of the resulting alkene. This reaction expands the synthetic utility of this compound by allowing for the introduction of vinyl groups, which can be further functionalized.
Experimental Protocol: General Wittig Reaction
A general procedure for a Wittig reaction is as follows:
Materials:
-
This compound
-
Phosphonium salt (e.g., (carbethoxymethylene)triphenylphosphorane)
-
Base (if ylide is not pre-formed, e.g., n-BuLi, NaH)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
If the ylide is not commercially available, it is first prepared by treating the corresponding phosphonium salt with a strong base in an anhydrous solvent.
-
Dissolve this compound (1.0 mmol) in an anhydrous solvent (e.g., 3 mL of dichloromethane).
-
Add the ylide (1.2 equivalents) portion-wise to the stirred solution of the aldehyde.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, the solvent is evaporated. The crude mixture is then treated with a solvent system (e.g., 25% diethyl ether in hexanes) to precipitate the triphenylphosphine oxide byproduct.
-
The solution containing the product is filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography.
Data Presentation:
| Entry | Aldehyde | Ylide | Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Chlorobenzaldehydes | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | 2 | - |[8] |
Note: This is a general protocol adaptable for this compound, with specific yields requiring experimental determination.
Caption: The Wittig Reaction Pathway.
These application notes and protocols highlight the utility of this compound as a versatile building block in organic synthesis. The presence of the chloro substituent offers opportunities for further functionalization, making it a valuable precursor for the development of novel bioactive compounds and pharmaceutical intermediates. Researchers are encouraged to adapt and optimize these general protocols for their specific synthetic targets.
References
- 1. A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. d-nb.info [d-nb.info]
- 6. Pictet-Spengler_reaction [chemeurope.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Application Notes and Protocols: Derivatization of 4-Chloroindole-3-carbaldehyde for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The indole scaffold serves as a crucial pharmacophore that can interact with various biological targets. Among these, 4-chloroindole-3-carbaldehyde is a versatile starting material for the synthesis of novel bioactive molecules. Its derivatization, particularly through the formation of Schiff bases and thiosemicarbazones, has been shown to yield compounds with potent anticancer and antimicrobial properties. The introduction of the chloro group at the 4-position of the indole ring can significantly influence the electronic properties of the molecule, potentially enhancing its biological efficacy.
This document provides detailed application notes and experimental protocols for the synthesis and biological screening of this compound derivatives. It is intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Derivatization Strategies
The aldehyde functional group of this compound is the primary site for derivatization. Two common and effective strategies involve condensation reactions to form Schiff bases and thiosemicarbazones.
-
Schiff Base Formation: The reaction of this compound with various primary amines yields Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid. The diverse range of available primary amines allows for the creation of a large library of derivatives with varied steric and electronic properties.
-
Thiosemicarbazone Formation: Condensation of this compound with thiosemicarbazide or its derivatives produces thiosemicarbazones. These compounds are known for their ability to chelate metal ions and have demonstrated significant biological activities.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives of this compound
This protocol describes a general method for the synthesis of Schiff base derivatives.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted anilines, amino acids)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).
-
To this solution, add an equimolar amount of the desired primary amine (1 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent.
-
Dry the purified Schiff base derivative in a desiccator.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Thiosemicarbazone Derivatives of this compound
This protocol outlines the synthesis of thiosemicarbazone derivatives.
Materials:
-
This compound
-
Thiosemicarbazide or a substituted thiosemicarbazide
-
Ethanol or Methanol
-
Glacial acetic acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol or methanol (20-30 mL) in a round-bottom flask.
-
Add an equimolar amount of thiosemicarbazide (1 mmol) to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Stir the reaction mixture at room temperature or reflux for 2-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, the precipitate formed is filtered, washed with cold ethanol or methanol, and dried.
-
Recrystallize the crude product from a suitable solvent to obtain the pure thiosemicarbazone derivative.
-
Characterize the synthesized compound by spectroscopic techniques to confirm its structure.
Biological Screening Protocols
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized derivatives in DMSO and then dilute with the culture medium to the desired concentrations.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vitro Antimicrobial Activity Screening (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5][6][7]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Synthesized this compound derivatives
-
DMSO
-
Standard antibiotic/antifungal drugs (e.g., ciprofloxacin, fluconazole)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a stock solution of the synthesized compounds in DMSO.
-
Perform a two-fold serial dilution of the compounds in the appropriate broth in a 96-well plate.
-
Prepare a bacterial or fungal inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determine the MIC by observing the lowest concentration of the compound at which there is no visible growth.
Data Presentation
Anticancer Activity of Related Chloroindole Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| trans-[PdCl₂(4-chloro-7-azaindole-3-carbaldehyde)₂] | A2780cis (Ovarian) | MTT | 6.13 ± 0.56 | [8] |
| trans-[PtCl₂(5-chloro-7-azaindole-3-carbaldehyde)₂] | A2780cis (Ovarian) | MTT | 4.96 ± 0.49 | [8] |
| trans-[PtCl₂(5-chloro-7-azaindole-3-carbaldehyde)₂] | MDA-MB-231 (Breast) | MTT | 4.83 ± 0.38 | [8] |
| trans-[PtCl₂(5-chloro-7-azaindole-3-carbaldehyde)₂] | HT-29 (Colon) | MTT | 6.39 ± 1.07 | [8] |
Antimicrobial Activity of 4-Chloroindole
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 4-Chloroindole | Vibrio parahaemolyticus | 50 | [1][9][10] |
| 4-Chloroindole | Vibrio harveyi | 50 | [1][9][10] |
| 4-Chloroindole | Uropathogenic Escherichia coli | 75 | [11] |
| 4-Chloroindole | Staphylococcus aureus | 50 | [11] |
| 4-Chloroindole | Acinetobacter baumannii | 50 | [11] |
| 4-Chloroindole | Candida albicans | 50 | [11] |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: A generalized workflow for the synthesis and biological screening of this compound derivatives.
Potential Anticancer Signaling Pathways
Indole derivatives have been reported to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[12][13]
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by indole derivatives.
Caption: The NF-κB signaling pathway and potential points of inhibition by indole derivatives.[13][14][15][16][17]
Conclusion and Future Directions
The derivatization of this compound into Schiff bases and thiosemicarbazones presents a promising strategy for the development of novel therapeutic agents. The synthetic protocols provided herein are robust and can be adapted to generate a diverse library of compounds for biological screening. The anticancer and antimicrobial screening protocols offer a standardized approach to evaluate the biological potential of these derivatives.
Future research should focus on expanding the library of derivatives to establish clear structure-activity relationships (SAR). Further mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by the most active compounds. In vivo studies will also be crucial to assess the efficacy and safety of these promising candidates in preclinical models.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. idexx.dk [idexx.dk]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idosi.org [idosi.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hapalindole H Induces Apoptosis as an Inhibitor of NF-ĸB and Affects the Intrinsic Mitochondrial Pathway in PC-3 Androgen-insensitive Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 4-Chloroindole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-chloroindole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the synthesis of this compound?
A1: The Vilsmeier-Haack reaction is the most widely used and efficient method for the formylation of electron-rich heterocycles like 4-chloroindole to produce this compound.[1][2] This reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2]
Q2: What is the role of the chloro-substituent on the indole ring during the Vilsmeier-Haack reaction?
A2: The chloro group at the 4-position of the indole ring is an electron-withdrawing group. This deactivates the aromatic ring slightly compared to unsubstituted indole, potentially requiring slightly more forcing reaction conditions (e.g., longer reaction times or higher temperatures) to achieve a good yield. However, the formylation is still strongly directed to the electron-rich C-3 position.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: A potential side reaction is the formation of a small amount of the corresponding nitrile byproduct, 4-chloroindole-3-carbonitrile. This can occur if the intermediate iminium salt reacts with any available nitrogen source under certain conditions. Diformylation is also a possibility, though less common for indoles.[3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside the starting material (4-chloroindole), the consumption of the starting material and the appearance of the product spot can be tracked.
Q5: What are the recommended methods for purifying the final product?
A5: The crude this compound can be purified by recrystallization or column chromatography. For recrystallization, common solvents to try include ethanol, methanol, or a mixture of ethyl acetate and hexane.[4][5] For column chromatography, a silica gel stationary phase with a gradient elution of hexane and ethyl acetate is typically effective.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Incomplete hydrolysis of the intermediate. | 1. Use anhydrous DMF and freshly distilled POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Gradually increase the reaction temperature (e.g., from room temperature to 40-50 °C) and monitor by TLC. 3. Ensure complete hydrolysis by adding ice/water to the reaction mixture followed by basification and stirring. |
| Formation of a Dark/Tarry Reaction Mixture | 1. Reaction temperature is too high. 2. Impure starting materials. | 1. Maintain a low temperature (0-5 °C) during the addition of POCl₃ and the 4-chloroindole solution. 2. Ensure the 4-chloroindole is pure before starting the reaction. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the oil using column chromatography. 2. After purification, ensure all solvent is removed under high vacuum. Trituration with a non-polar solvent like hexane may induce solidification. |
| Difficulty in Separating Product from Starting Material | 1. Similar polarity of the product and starting material. | 1. For column chromatography, use a shallow gradient of the eluting solvents to improve separation. 2. Attempt recrystallization from a carefully selected solvent system. |
| Presence of an Impurity at a Higher Rf on TLC | 1. Possible formation of a di-formylated or other byproduct. | 1. Isolate the impurity by column chromatography and characterize it to understand the side reaction. Optimize reaction conditions (e.g., stoichiometry of reagents) to minimize its formation. |
Experimental Protocols
Vilsmeier-Haack Synthesis of this compound
This protocol is adapted from procedures for similar indole derivatives and general Vilsmeier-Haack reactions.
Materials:
-
4-Chloroindole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add freshly distilled POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 4-chloroindole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture onto crushed ice with stirring. Slowly add a saturated solution of sodium bicarbonate until the mixture is basic (pH ~8). Stir the mixture for 1 hour to ensure complete hydrolysis of the intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.
-
Column Chromatography: If further purification is needed, perform column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-Chloroindole | N/A |
| Product | This compound | N/A |
| Molecular Formula | C₉H₆ClNO | [8] |
| Molecular Weight | 179.60 g/mol | [8] |
| Typical Yield | 80-95% (based on similar indole syntheses) | [9] |
| Appearance | Pale yellow solid | N/A |
| Storage Conditions | Room temperature | [8] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. discofinechem.com [discofinechem.com]
- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Chloroindole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-chloroindole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound synthesized via the Vilsmeier-Haack reaction?
A1: Crude this compound synthesized from 4-chloroindole using the Vilsmeier-Haack reaction may contain several impurities. These can include unreacted 4-chloroindole, residual Vilsmeier reagent (a complex of dimethylformamide and phosphorus oxychloride), and potential byproducts from side reactions. Incomplete hydrolysis of the intermediate iminium salt can also lead to related impurities.
Q2: What is the expected appearance and purity of commercial this compound?
A2: Commercially available this compound is typically a solid with a purity of 90% or higher. Some suppliers offer purities up to 98%.[1] The appearance can range from light brown to brown.
Q3: Which purification techniques are most suitable for this compound?
A3: The two primary purification techniques for this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from a complex mixture of impurities, while recrystallization is a simpler method for removing smaller amounts of impurities, provided a suitable solvent system is identified.
Q4: What are some common solvent systems for the purification of indole derivatives?
A4: For column chromatography, mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate are commonly used. For recrystallization, common solvent systems include ethanol/water, acetone/water, and ethyl acetate/hexanes.[2] The choice of solvent will depend on the specific solubility characteristics of this compound and its impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Add a small amount of a co-solvent in which the compound is less soluble to lower the overall boiling point of the solvent system.- Ensure the solution is not overly concentrated.- Allow the solution to cool more slowly to promote crystal formation over oiling. |
| No crystal formation upon cooling | The solution is too dilute, or there are no nucleation sites for crystal growth. | - Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- Cool the solution to a lower temperature (e.g., in an ice bath). |
| Low recovery of purified product | The compound has high solubility in the cold recrystallization solvent, or too much solvent was used. | - Choose a solvent system where the compound has a significant difference in solubility between hot and cold conditions.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure complete precipitation by cooling the solution for an adequate amount of time. |
| Colored impurities remain in crystals | The colored impurities have similar solubility to the product in the chosen solvent. | - Add a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration.- A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of compounds | The chosen eluent system has inappropriate polarity. | - If the compounds are moving too slowly (low Rf), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).- If the compounds are moving too quickly (high Rf), decrease the polarity of the eluent. |
| Compound streaking on the column | The compound is interacting too strongly with the stationary phase (silica gel), or the column is overloaded. | - Add a small amount of a polar modifier to the eluent, such as a few drops of triethylamine, to reduce interactions with acidic sites on the silica.- Ensure the amount of crude material loaded is not excessive for the column size. |
| Cracking of the silica gel bed | Improper packing of the column or running the column dry. | - Ensure the silica gel is packed uniformly as a slurry.- Never let the solvent level drop below the top of the silica gel bed. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in petroleum ether and carefully pack it into a glass column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a 1:1 mixture of ethyl acetate and petroleum ether. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a mixture of 60% petroleum ether and 40% ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization (General Guideline)
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly turbid. If too much water is added and the product precipitates out, add a small amount of hot ethanol to redissolve it.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol/water mixture and then dry them under vacuum.
Data Presentation
The following table provides a comparison of the expected outcomes for the purification of this compound using the described methods. The data for recrystallization is an estimation based on typical results for similar compounds due to the lack of a specific literature protocol.
| Purification Method | Typical Starting Purity | Expected Final Purity | Expected Yield | Notes |
| Column Chromatography | 80-90% | >98% | 70-85% | Effective for removing a wide range of impurities. |
| Recrystallization | 90-95% | >99% | 60-80% | Best for removing small amounts of impurities from a relatively pure starting material. |
Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: A troubleshooting decision tree for common recrystallization problems.
References
Technical Support Center: Synthesis of 4-Chloroindole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloroindole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of 4-chloroindole using a Vilsmeier reagent, which is typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] The reaction is an electrophilic aromatic substitution where the electron-rich indole ring attacks the electrophilic Vilsmeier reagent.[3]
Q2: What are the potential impurities I should be aware of during the synthesis of this compound via the Vilsmeier-Haack reaction?
A2: While specific impurity profiles can vary based on reaction conditions, common impurities in the Vilsmeier-Haack formylation of indoles may include:
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Unreacted 4-chloroindole: Incomplete reaction can lead to the presence of the starting material in the final product.
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Di-formylated products: Although formylation typically occurs at the C3 position of the indole ring, over-reaction or harsh conditions can potentially lead to the formation of di-formylated species.[4]
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N-formyl-4-chloroindole: While C3 formylation is generally favored, N-formylation can occur as a side reaction.[4]
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Hydrolysis byproducts: The Vilsmeier reagent is moisture-sensitive and can hydrolyze. Similarly, incomplete hydrolysis of the iminium intermediate during workup can lead to other related impurities.[5]
-
Polymeric or tarry materials: Indoles can be sensitive to strong acidic conditions and heat, which may lead to the formation of colored, insoluble polymeric materials.
Q3: How can I monitor the progress of the Vilsmeier-Haack reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched (for example, with a dilute base solution), extracted with an appropriate organic solvent, and spotted on a TLC plate against the starting material (4-chloroindole) as a reference. The disappearance of the starting material spot and the appearance of the product spot (which will have a different Rf value) indicate the progression of the reaction.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. The Vilsmeier reagent itself is also moisture-sensitive. Therefore, the reaction should be conducted in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching of the reaction mixture, typically with ice or a basic solution, is exothermic and should be performed slowly and with caution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. 2. Low Reactivity of Substrate: Electron-withdrawing groups on the indole ring can decrease its reactivity. 3. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly distilled or high-purity POCl₃. 2. While 4-chloroindole is generally reactive enough, for less reactive substrates, a slight excess of the Vilsmeier reagent or an increase in reaction temperature might be necessary. 3. Monitor the reaction progress by TLC. If the reaction is sluggish, consider extending the reaction time or gradually increasing the temperature. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent reaction with the indole can be exothermic. 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF and the addition of 4-chloroindole. Use an ice bath to dissipate heat. 2. Use purified starting materials and anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Side Reactions: This could indicate the formation of di-formylated products, N-formylated products, or other byproducts. 2. Incomplete Hydrolysis: The iminium intermediate may not have fully hydrolyzed to the aldehyde. | 1. Optimize the stoichiometry of the reagents. Use a minimal excess of the Vilsmeier reagent. Control the reaction temperature and time to minimize over-reaction. 2. Ensure the aqueous workup is adequate to fully hydrolyze the intermediate. This may involve stirring with water or a dilute acid/base for a sufficient period. |
| Product is Difficult to Purify | 1. Presence of Polar Impurities: Byproducts from the reaction or hydrolysis can be polar and difficult to separate from the desired product. 2. Oily Product: The crude product may be an oil, making crystallization difficult. | 1. Purification is typically achieved by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). 2. If the product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of 4-Chloroindole
This protocol is a general guideline and may require optimization based on laboratory conditions and the scale of the reaction.
Materials:
-
4-Chloroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0 °C. To the stirred DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 4-chloroindole (1 equivalent) in anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench the reaction by slowly adding crushed ice. Once the initial exothermic reaction has subsided, add a saturated solution of sodium bicarbonate to neutralize the mixture to a pH of 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified this compound by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: A simplified signaling pathway of the Vilsmeier-Haack reaction.
References
Technical Support Center: Troubleshooting Low Yields in 4-Chloroindole-3-carbaldehyde Synthesis
For researchers, scientists, and drug development professionals, the synthesis of 4-chloroindole-3-carbaldehyde is a critical step in the development of various therapeutic agents. Low yields in this reaction can be a significant bottleneck. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Vilsmeier-Haack formylation of 4-chloroindole.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction with 4-chloroindole is resulting in a very low yield or no product at all. What are the most common causes?
A1: Low or no yield in the formylation of 4-chloroindole can stem from several factors. The most common issues include:
-
Poor quality or degradation of reagents: Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis. Old or improperly stored POCl₃ can be inactive. Similarly, dimethylformamide (DMF) can decompose to dimethylamine and formic acid, which can interfere with the reaction.
-
Suboptimal reaction temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-sensitive. The initial formation of the reagent is typically carried out at low temperatures (0-10°C), while the reaction with 4-chloroindole may require heating.[1][2]
-
Presence of moisture: The Vilsmeier reagent is highly sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent and prevent the reaction from proceeding.
-
Incorrect stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is crucial for optimal conversion.
-
Inefficient work-up: The hydrolysis of the intermediate iminium salt to the final aldehyde requires careful control of pH and temperature.
Q2: I am observing the formation of multiple side products along with my desired this compound. What are these impurities and how can I avoid them?
A2: Side product formation is a common challenge. Potential side reactions in the Vilsmeier-Haack formylation of indoles include:
-
Di-formylation: Although formylation typically occurs at the C3 position of the indole ring, under harsh conditions, a second formyl group may be introduced at another position.
-
Polymerization: Indoles can be sensitive to strong acids and high temperatures, leading to the formation of polymeric tars.
-
Formation of indole trimers: In some cases, the reaction of indoles with Vilsmeier-type reagents can lead to the formation of tri-indolylmethane derivatives.
-
Reaction with impurities in DMF: Decomposed DMF can lead to byproducts.
To minimize side reactions, it is crucial to maintain strict control over the reaction temperature, use purified reagents, and ensure an inert atmosphere.
Q3: How can I effectively purify the crude this compound?
A3: Purification of the final product is typically achieved through recrystallization. While the ideal solvent system should be determined empirically, common solvents for the recrystallization of similar indole derivatives include ethanol, methanol, or mixtures of ethanol and water. Column chromatography using silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can also be employed for more challenging purifications.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to identifying and resolving issues leading to low yields in the synthesis of this compound via the Vilsmeier-Haack reaction.
| Observation | Potential Cause | Suggested Solution |
| No product formation (starting material recovered) | 1. Inactive Vilsmeier reagent. | - Use freshly distilled POCl₃ and anhydrous DMF. - Ensure all glassware is thoroughly dried. - Prepare the Vilsmeier reagent at the recommended low temperature (0-10°C) before adding the 4-chloroindole. |
| 2. Reaction temperature too low for formylation. | - After the addition of 4-chloroindole, slowly raise the temperature and monitor the reaction progress by TLC. A common temperature range for the formylation of indoles is 35-85°C.[1][2] | |
| Low yield of product with significant starting material remaining | 1. Insufficient reaction time. | - Extend the reaction time and monitor by TLC until the starting material is consumed. |
| 2. Incorrect stoichiometry. | - Ensure the correct molar ratios of 4-chloroindole, POCl₃, and DMF are used. An excess of the Vilsmeier reagent is often employed. | |
| Formation of a dark, tarry substance | 1. Reaction temperature too high. | - Maintain careful temperature control throughout the reaction. Avoid localized overheating. |
| 2. Presence of oxygen or acidic impurities. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified, neutral starting materials and solvents. | |
| Product "oils out" during recrystallization | 1. Solution is too concentrated. | - Add a small amount of additional hot solvent to the mixture. |
| 2. Cooling is too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| No crystals form upon cooling after recrystallization | 1. Solution is too dilute. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| 2. Lack of nucleation sites. | - Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of various indole derivatives. Note that the optimal conditions for 4-chloroindole may vary.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl) & 22.5 (2-formyl) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | - | - |
| 4-Amino-3-methylphenol (forms 5-hydroxy-indole) | Vilsmeier Reagent | 85 | 7 | 92 |
| 2,3-Dimethylaniline (forms 4-methyl-indole) | Vilsmeier Reagent | 85 | 7 | 90 |
Data adapted from various sources, including patents and application notes.[1][2]
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 4-Chloroindole (Adapted from General Procedures for Indoles)
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
-
4-Chloroindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Recrystallization solvent (e.g., ethanol, methanol, or ethanol/water mixture)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture at this temperature for an additional 30 minutes. The formation of a yellowish to pinkish solid (the Vilsmeier reagent) may be observed.
-
-
Formylation Reaction:
-
Dissolve 4-chloroindole in a minimal amount of anhydrous DMF.
-
Add the 4-chloroindole solution dropwise to the prepared Vilsmeier reagent, maintaining the temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a temperature between 35°C and 85°C. The optimal temperature and time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).[1][2]
-
Continue heating until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Basify the aqueous solution by slowly adding a cold solution of sodium hydroxide (NaOH) until the pH is alkaline. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be further purified by recrystallization or column chromatography.
-
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 4-chloroindole.
Caption: Decision tree for troubleshooting low yields in the formylation reaction.
References
Technical Support Center: 4-Chloroindole-3-carbaldehyde in Synthetic Applications
Welcome to the technical support center for 4-chloroindole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand potential side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used, and what are the primary expected products?
A1: this compound is a versatile starting material primarily used in two major classes of reactions:
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. The expected product is an α,β-unsaturated compound, which is a valuable intermediate in the synthesis of various heterocyclic compounds.
-
Electrophilic Substitution with Indoles (Bis(indolyl)methane Formation): In the presence of a protic or Lewis acid catalyst, this compound reacts with one or two equivalents of another indole to form bis(indolyl)methanes (BIMs). These products are of significant interest due to their diverse biological activities.
Q2: How does the 4-chloro substituent affect the reactivity of the indole ring and the aldehyde group?
A2: The chlorine atom at the 4-position of the indole ring is an electron-withdrawing group. This has two main effects:
-
Decreased Nucleophilicity of the Indole Ring: The electron-withdrawing nature of the chlorine atom reduces the electron density of the indole ring, making it less nucleophilic. This can slow down electrophilic substitution reactions on the ring itself.
-
Increased Electrophilicity of the Aldehyde Carbonyl: The electron-withdrawing effect of the chloro group can slightly increase the electrophilicity of the aldehyde's carbonyl carbon, potentially making it more reactive towards nucleophiles in reactions like the Knoevenagel condensation.
Q3: What are the general signs of a side reaction or product degradation in my experiment?
A3: Several visual cues can indicate the presence of side reactions or degradation:
-
Unexpected Color Changes: The formation of dark, tarry substances can suggest polymerization or decomposition of the indole starting material or product.
-
Formation of Multiple Spots on TLC: Thin-layer chromatography (TLC) is an excellent tool to monitor reaction progress. The appearance of multiple, unexpected spots indicates the formation of byproducts.
-
Low Yield of Desired Product: If the yield of your target compound is consistently low despite the apparent consumption of starting materials, it is a strong indicator of competing side reactions.
-
Difficult Purification: The presence of impurities with similar polarity to the desired product can make purification by column chromatography challenging and may point to the formation of closely related side products.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
This is a common issue that can often be resolved by systematically evaluating your experimental setup.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. For Knoevenagel condensations, consider stronger bases like piperidine or DBU if weak bases are ineffective. For bis(indolyl)methane synthesis, screen different Lewis or protic acids. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates and yields. For Knoevenagel condensations, polar aprotic solvents like DMF or acetonitrile are often effective. For bis(indolyl)methane synthesis, dichloromethane or ethanol are common choices. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Some reactions may require heating to proceed at a reasonable rate. |
| Insufficient Reaction Time | Monitor the reaction at regular intervals using TLC to determine the optimal reaction time. Some reactions may be slower than anticipated. |
| Presence of Water (for acid-catalyzed reactions) | Ensure the use of anhydrous solvents and reagents. Consider adding molecular sieves to the reaction mixture to remove trace amounts of water. |
Issue 2: Formation of Multiple Products/Side Reactions
The formation of multiple products is a clear indication of competing reaction pathways.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by favoring the formation of the kinetic product over thermodynamic byproducts. |
| Harsh Catalyst | If using a strong acid or base, consider a milder catalyst. For example, a weaker Lewis acid or a solid-supported catalyst can sometimes reduce the formation of side products. |
| Incorrect Stoichiometry | Carefully control the molar ratios of your reactants. For the synthesis of bis(indolyl)methanes, a 2:1 ratio of the reacting indole to this compound is typically used to avoid the formation of tris(indolyl)methanes. |
| Oxidation of the Aldehyde | The aldehyde group can be susceptible to oxidation to the corresponding carboxylic acid (4-chloroindole-3-carboxylic acid), especially in the presence of air over prolonged reaction times or upon exposure to light. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this. |
| Polymerization/Resinification | Indoles, particularly under strongly acidic conditions, can be prone to polymerization, leading to the formation of intractable tars.[1] Using a milder acid catalyst or shorter reaction times can help mitigate this. |
| Formation of Tris(indolyl)methanes (TIMs) | In the synthesis of bis(indolyl)methanes, if an excess of the reacting indole is used or if the reaction is left for too long, the formation of tris(indolyl)methanes can occur.[2][3] Careful control of stoichiometry and reaction time is crucial. |
| Self-Condensation of Active Methylene Compound | In Knoevenagel condensations, the active methylene compound can sometimes undergo self-condensation, especially under strongly basic conditions. Using a milder base or adding the base slowly to the reaction mixture can help to control this side reaction.[1] |
Key Experiments: Detailed Methodologies
Experiment 1: Knoevenagel Condensation with Malononitrile
This protocol provides a general method for the Knoevenagel condensation of this compound.
Materials:
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This compound
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Malononitrile (1 equivalent)
-
Ethanol
-
Piperidine (catalytic amount)
-
Ice-cold water
Procedure:
-
Dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Stir the mixture at room temperature. The product may start to precipitate.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Collect the precipitated product by filtration.
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Wash the solid with ice-cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
Experiment 2: Synthesis of Bis(indolyl)methanes
This protocol provides a general method for the synthesis of bis(indolyl)methanes from this compound and another indole.
Materials:
-
This compound
-
Indole (2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid Catalyst (e.g., InCl₃, FeCl₃, 10 mol%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add indole (2 mmol).
-
Add the Lewis acid catalyst (0.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Visualizing Reaction Pathways and Workflows
Caption: Experimental workflow for Knoevenagel condensation.
Caption: Potential side reactions in bis(indolyl)methane synthesis.
This technical support guide provides a starting point for troubleshooting reactions involving this compound. Successful synthesis often requires careful optimization of reaction conditions, and we recommend monitoring all reactions closely by TLC to achieve the best results.
References
challenges in the scale-up synthesis of 4-chloroindole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloroindole-3-carbaldehyde, with a particular focus on the challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Vilsmeier-Haack formylation of 4-chloroindole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents, particularly for DMF.- Use freshly opened or properly stored phosphorus oxychloride (POCl₃). |
| Insufficiently Reactive Substrate: While 4-chloroindole is an electron-rich heterocycle, other substituents could potentially decrease its reactivity. | - Confirm the identity and purity of the starting 4-chloroindole.- A slight increase in reaction temperature or prolonged reaction time may be necessary, but monitor carefully for byproduct formation. | |
| Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material. | |
| Formation of a Dark, Tarry Residue | Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic. Uncontrolled temperature can lead to polymerization and decomposition. | - Maintain strict temperature control, especially during the addition of POCl₃ to DMF, using an ice or cooling bath.- For larger scale reactions, consider a feed-controlled addition of the Vilsmeier reagent to the 4-chloroindole solution to better manage the exotherm. |
| Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | - Use high-purity starting materials and solvents. Distill DMF if its purity is questionable. | |
| Multiple Products Observed on TLC/HPLC | Side Reactions: Diformylation (reaction at another position on the indole ring) can occur, particularly with an excess of the Vilsmeier reagent. | - Optimize the stoichiometry of the Vilsmeier reagent. Use a molar ratio of approximately 1.1-1.5 equivalents of the Vilsmeier reagent to 1 equivalent of 4-chloroindole.- Maintain a low reaction temperature to improve selectivity. |
| Decomposition: The product or starting material may be decomposing under the reaction conditions. | - Ensure the reaction temperature is not too high and the reaction time is not excessively long. | |
| Difficulty in Isolating the Product | Product Solubility: The product may have some solubility in the aqueous phase during work-up. | - After quenching the reaction, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions if necessary. |
| Emulsion Formation during Work-up: This can complicate phase separation. | - Addition of brine during extraction can help to break emulsions. | |
| Product is an Oil or Difficult to Crystallize: This can make isolation by filtration challenging. | - If direct crystallization from the reaction work-up is difficult, concentrate the organic extracts and purify by column chromatography or attempt recrystallization from a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it prepared?
A1: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction. It is typically prepared in situ by the slow, controlled addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions to prevent its decomposition.
Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A2: The primary safety concern is the exothermic nature of both the Vilsmeier reagent formation and the formylation reaction itself. On a larger scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction. POCl₃ is also highly corrosive and reacts violently with water. Therefore, careful temperature control, slow reagent addition, and performing the reaction in a well-ventilated area with appropriate personal protective equipment are crucial.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by TLC or HPLC. A small aliquot of the reaction mixture can be carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then analyzed. The disappearance of the 4-chloroindole spot and the appearance of the this compound spot will indicate the reaction's progression.
Q4: What are common byproducts in the formylation of 4-chloroindole?
A4: Besides unreacted starting material, potential byproducts can include diformylated products. While the 3-position is the most electron-rich and favored for electrophilic substitution on the indole ring, formylation at other positions is possible under forcing conditions.
Q5: What are the recommended work-up and purification procedures for large-scale synthesis?
A5: For large-scale synthesis, the reaction is typically quenched by carefully adding the reaction mixture to a mixture of ice and a base (e.g., sodium carbonate or sodium hydroxide solution) to neutralize the acidic components. The product is then extracted with a suitable organic solvent. For purification at scale, recrystallization is often preferred over chromatography due to cost and throughput. Suitable solvent systems for recrystallization should be determined at the lab scale.
Quantitative Data
The following table presents representative yields for the Vilsmeier-Haack formylation of substituted indoles, based on literature data. Note that yields can vary significantly with scale and optimization of reaction conditions.
| Indole Derivative | Scale | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methyl-1H-indole | Lab | POCl₃, DMF | 0 to 85 | 7 | 90 |
| 6-Chloro-1H-indole | Lab | POCl₃, DMF | Room Temp to 90 | 8 | 91[1] |
| Indole | Lab | POCl₃, DMF | 10 to 35 | 1.25 | 97[2] |
| Substituted Indole | 44.5 mmol | (Chloromethylene)dimethyliminium Chloride, DMF | 0 to Room Temp | 6.5 | 77[3] |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a representative procedure for a laboratory setting.
Materials:
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4-chloroindole
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
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After the addition is complete, stir the mixture at 0 °C for 30 minutes.
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In a separate flask, dissolve 4-chloroindole (1 equivalent) in anhydrous DCM.
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Add the 4-chloroindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated sodium bicarbonate solution to quench the reaction and adjust the pH to >7.
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Extract the aqueous mixture with DCM (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography.
Considerations for Scale-Up Synthesis
-
Thermal Management: Due to the exothermic nature of the reaction, effective heat dissipation is critical. A jacketed reactor with a reliable cooling system is essential. A "feed-controlled" approach, where the Vilsmeier reagent is added portion-wise or via a pump to the solution of 4-chloroindole at a controlled rate, is recommended to manage the heat output.
-
Reagent Handling: Handling large quantities of POCl₃ requires specialized equipment and safety precautions due to its corrosive and reactive nature.
-
Mixing: Efficient mixing is crucial to ensure uniform reaction conditions and prevent localized overheating. The viscosity of the reaction mixture may increase, requiring a robust agitation system.
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Work-up and Isolation: Quenching a large volume of the reaction mixture requires a vessel of sufficient size to handle potential gas evolution and foaming. The choice of purification method will be dictated by the scale and desired purity. Recrystallization is generally more economically viable than chromatography for large quantities.
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of 4-chloroindole.
Experimental Workflow for Scale-Up Synthesis
References
preventing decomposition of 4-chloroindole-3-carbaldehyde during storage
This technical support center provides guidance on preventing the decomposition of 4-chloroindole-3-carbaldehyde during storage. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Decomposition of this compound can often be traced to improper storage and handling. The following table outlines common issues, their probable causes, and recommended solutions to ensure the stability of the compound.
| Issue | Probable Cause | Recommended Solution |
| Change in color of the solid (e.g., light brown to dark brown) | Exposure to air and/or light, leading to oxidation. | 1. Store the compound under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Use an amber vial or a container wrapped in aluminum foil to protect it from light. 3. If discoloration is observed, it is recommended to verify the purity of the compound before use. |
| Inconsistent experimental results using the same batch | Partial decomposition of the compound due to improper storage or handling of the stock solution. | 1. Prepare fresh solutions for critical experiments. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C under an inert atmosphere and protected from light. |
| Precipitate formation in a previously clear solution | Degradation of the compound into less soluble products or supersaturation upon cooling. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, the issue may be solubility at lower temperatures. 2. If warming does not resolve the issue, the precipitate is likely a degradation product. The solution should be discarded and a fresh one prepared. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to evaluate the stability of this compound under various storage conditions.
1. Materials:
-
This compound
-
HPLC-grade solvent for dissolution (e.g., acetonitrile or methanol)
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Amber and clear HPLC vials with caps
-
Inert gas (Nitrogen or Argon)
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Calibrated HPLC system with a suitable column (e.g., C18)
-
Environmental chambers or ovens set to desired temperatures
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Aliquot the stock solution into multiple amber and clear HPLC vials.
-
Inert Atmosphere: Purge the headspace of half of the vials with a gentle stream of nitrogen or argon before sealing.
-
Storage Conditions: Store the vials under the following conditions:
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Temperature: -20°C, 4°C, and 25°C (room temperature).
-
Light Exposure: In both amber (protected from light) and clear (exposed to ambient light) vials.
-
Atmosphere: With and without an inert gas headspace.
-
-
Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1 week, 2 weeks, 1 month, 3 months).
-
Analysis:
-
Use a validated stability-indicating HPLC method to analyze the samples.[2]
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Quantify the percentage of remaining this compound at each time point.
-
3. Data Analysis:
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Determine the rate of decomposition under each condition to establish the optimal storage parameters.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container under an inert gas like nitrogen or argon. It should be kept in a refrigerator at 2-8°C and protected from light.[1][3]
Q2: What are the signs of decomposition of this compound?
A2: A visible sign of decomposition is a change in the color of the solid material, typically darkening from a light brown to a brown solid.[1] In solution, the appearance of a precipitate or a change in color can also indicate degradation.
Q3: How should I prepare and store solutions of this compound?
A3: Solutions should be prepared fresh whenever possible. If a stock solution is necessary, it should be stored at -20°C or colder, protected from light, and ideally under an inert atmosphere. To avoid contamination and degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials.
Q4: Can I use this compound that has changed color?
A4: If the compound has visibly changed color, its purity may be compromised. It is strongly recommended to assess the purity of the material by an appropriate analytical technique, such as HPLC or NMR, before using it in a critical experiment.
Q5: What are the likely decomposition products of this compound?
Visualizations
Caption: Hypothetical decomposition pathways for this compound.
Caption: Recommended workflow for handling and storing this compound.
References
Technical Support Center: Optimization of Catalyst Loading for 4-Chloroindole-3-carbaldehyde Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the formylation of 4-chloroindole to synthesize 4-chloroindole-3-carbaldehyde, primarily through the Vilsmeier-Haack reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. 2. Insufficient Reagent Loading: The molar ratio of the Vilsmeier reagent to the 4-chloroindole substrate is too low. 3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 4. Short Reaction Time: The reaction may not have proceeded to completion. | 1. Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use freshly distilled, anhydrous solvents. 2. Systematically increase the molar equivalents of the Vilsmeier reagent (formed from POCl₃ and DMF). Start with a 1.1 to 1.5 molar excess and incrementally increase it. 3. Gradually increase the reaction temperature while monitoring the reaction progress using Thin Layer Chromatography (TLC). 4. Extend the reaction time, periodically checking for the consumption of the starting material by TLC. |
| Formation of Multiple Products/Side Reactions | 1. Excessive Vilsmeier Reagent: A large excess of the formylating agent can lead to di-formylation or other side reactions.[1] 2. High Reaction Temperature: Elevated temperatures can promote the formation of undesired byproducts. 3. Reaction with Solvent: If using a solvent other than DMF, it may react with the Vilsmeier reagent. | 1. Carefully control the stoichiometry. If multiple formylations are observed, reduce the molar equivalents of the Vilsmeier reagent.[1] 2. Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Use an inert solvent such as dichloromethane (DCM) or use DMF as both the reagent and the solvent. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The Vilsmeier-Haack reaction can be exothermic, and uncontrolled temperature increases can lead to polymerization and decomposition of the indole substrate. 2. Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and its addition to the 4-chloroindole solution. Utilize an ice bath to manage the reaction temperature. 2. Use high-purity, anhydrous starting materials and solvents. |
| Difficult Product Isolation and Purification | 1. Product Solubility: The product may be highly soluble in the workup solvent or co-elute with impurities during chromatography. 2. Oily or Tarry Crude Product: This can result from the issues mentioned above, making purification challenging. | 1. For workup, carefully select an extraction solvent. For purification, try different solvent systems for column chromatography, potentially using a gradient elution. Recrystallization from a suitable solvent system can also be an effective purification method. 2. Before purification, attempt to triturate the crude product with a non-polar solvent to precipitate the desired compound. |
Frequently Asked Questions (FAQs)
Q1: What is the "catalyst" in the Vilsmeier-Haack formylation of 4-chloroindole?
A1: In the context of the Vilsmeier-Haack reaction, the term "catalyst" can be misleading. The reaction is typically mediated by a stoichiometric amount of the Vilsmeier reagent, which is a chloroiminium salt.[2][3] This reagent is generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[2][3] Therefore, optimizing the "catalyst loading" in this reaction refers to optimizing the molar ratio of the Vilsmeier reagent (and its precursors, POCl₃ and DMF) to the 4-chloroindole substrate. While DMF can be considered to be regenerated in some catalytic cycles, a stoichiometric amount of POCl₃ is consumed.[1][4]
Q2: How does the ratio of POCl₃ to DMF affect the reaction?
A2: The ratio of POCl₃ to DMF is crucial for the efficient formation of the Vilsmeier reagent. Typically, a slight excess of POCl₃ relative to DMF is not used; rather, POCl₃ is added to DMF, which is often used as both a reagent and a solvent. The key is the molar ratio of the generated Vilsmeier reagent to the 4-chloroindole substrate. An insufficient amount will lead to incomplete conversion, while a significant excess can result in side reactions such as di-formylation.[1]
Q3: What is the mechanism of the Vilsmeier-Haack reaction on 4-chloroindole?
A3: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[2][5]
-
Electrophilic Aromatic Substitution: The electron-rich 4-chloroindole attacks the electrophilic carbon of the Vilsmeier reagent, typically at the C3 position, which is the most nucleophilic site. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the final product, this compound.[2][6]
Q4: How can I monitor the progress of the reaction?
A4: The most common and effective method for monitoring the reaction progress is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the 4-chloroindole starting material, you can observe the consumption of the reactant and the formation of the product. A suitable staining agent, such as potassium permanganate or vanillin, can be used to visualize the spots.
Q5: Are there alternative, greener methods for the formylation of indoles?
A5: Yes, researchers are exploring more environmentally friendly alternatives to the classical Vilsmeier-Haack reaction, which uses stoichiometric amounts of the often harsh POCl₃. One such method is the iron-catalyzed C3-formylation of indoles using formaldehyde and aqueous ammonia with air as the oxidant.[7] This method avoids the use of POCl₃ and strong acids or bases, offering a greener alternative.[7]
Quantitative Data on Reagent Loading
| Entry | Equivalents of Vilsmeier Reagent (relative to 4-chloroindole) | Anticipated Outcome | Comments |
| 1 | 0.8 | Low conversion | Incomplete reaction due to insufficient electrophile. |
| 2 | 1.2 | Good yield of mono-formylated product | A slight excess of the reagent often drives the reaction to completion. |
| 3 | 2.0 | Potential for di-formylation and other side products | A larger excess can lead to over-reaction and purification difficulties.[1] |
| 4 | 3.0+ | Increased formation of byproducts | Significantly higher equivalents are likely to decrease the yield of the desired product.[1] |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of 4-Chloroindole
Materials:
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4-chloroindole
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃), freshly distilled
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Dichloromethane (DCM), anhydrous (optional, as solvent)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Ethyl acetate
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Hexane
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (used as both reagent and solvent). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Reaction with 4-Chloroindole: Dissolve 4-chloroindole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Visualizations
Caption: Mechanism of the Vilsmeier-Haack formylation of 4-chloroindole.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. reddit.com [reddit.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
Technical Support Center: Isolation of Pure 4-Chloroindole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the workup and purification of 4-chloroindole-3-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workup and purification of this compound, typically synthesized via the Vilsmeier-Haack reaction.
Workup Issues
Problem 1: The reaction mixture is a thick, unmanageable paste after the addition of 4-chloroindole.
-
Possible Cause: The concentration of the reactants is too high, or the Vilsmeier reagent has precipitated excessively.
-
Troubleshooting Steps:
-
Allow the mixture to warm slightly with careful monitoring to see if the paste dissolves.
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If the paste persists, cautiously add a small amount of anhydrous N,N-dimethylformamide (DMF) to aid in stirring. Note that this will dilute the reaction mixture.
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For future reactions, consider adding the 4-chloroindole solution in DMF to the Vilsmeier reagent at a slightly higher temperature (e.g., 10-15 °C) to prevent excessive precipitation.
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Problem 2: A large amount of dark, tarry material is formed during the aqueous workup.
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Possible Cause: The hydrolysis of the iminium salt intermediate was not well-controlled, potentially due to a rapid increase in temperature or localized high concentrations of base. This can lead to side reactions and decomposition.
-
Troubleshooting Steps:
-
Ensure the reaction mixture is poured onto crushed ice with vigorous stirring to dissipate heat effectively.
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Add the aqueous base (e.g., NaOH solution) slowly and portion-wise while monitoring the temperature to keep it low.
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If significant tar is present, attempt to extract the product with a suitable organic solvent (e.g., ethyl acetate). The tar may be less soluble and can be separated. Subsequent purification will be critical.
-
Purification Issues: Column Chromatography
Problem 3: The crude product is a dark oil that is difficult to handle for column chromatography.
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Possible Cause: Residual DMF and other high-boiling impurities are present.
-
Troubleshooting Steps:
-
Attempt to triturate the oil with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate to induce solidification.
-
If trituration fails, dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column.
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Problem 4: Poor separation of the product from impurities on the silica gel column.
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Possible Cause: The solvent system (eluent) is either too polar or not polar enough. Impurities may also have similar polarity to the product.
-
Troubleshooting Steps:
-
Optimize the solvent system using thin-layer chromatography (TLC) before running the column. A good starting point is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf value of 0.2-0.3 for the this compound on the TLC plate for optimal separation on the column.
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If the spots are too close, try a different solvent system. For example, replacing ethyl acetate with dichloromethane or adding a small amount of a more polar solvent like methanol to the eluent can alter the selectivity.
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Employing a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve the separation of compounds with close Rf values.
-
Purification Issues: Recrystallization
Problem 5: The compound "oils out" during recrystallization instead of forming crystals.
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Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. The cooling rate may also be too rapid.
-
Troubleshooting Steps:
-
Reheat the solution to redissolve the oil.
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Add a small amount of additional hot solvent to slightly reduce the concentration.
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Allow the solution to cool slowly to room temperature, and then in a refrigerator. Insulating the flask can help slow the cooling rate.
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If the problem persists, try a different recrystallization solvent or a solvent pair.
-
Problem 6: No crystals form even after the solution has cooled completely.
-
Possible Cause: The solution is too dilute, or there are no nucleation sites for crystal growth to begin.
-
Troubleshooting Steps:
-
Try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.
-
If available, add a seed crystal of pure this compound.
-
If the solution is likely too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Cooling the solution in an ice bath or freezer may be necessary to decrease the solubility further.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of crude this compound after workup?
A1: The crude product is typically a solid that can range in color from light yellow to brown, depending on the purity. The presence of darker colors often indicates the presence of impurities that will need to be removed by purification.
Q2: What are the most common impurities to expect in the synthesis of this compound via the Vilsmeier-Haack reaction?
A2: Common impurities may include:
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Unreacted 4-chloroindole: The starting material may not have been fully consumed.
-
N-formylated 4-chloroindole: The Vilsmeier reagent can sometimes formylate the indole nitrogen.
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Di-formylated products: Although less common for the 3-position, over-reaction is a possibility.
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Hydrolysis byproducts of the Vilsmeier reagent: These are typically water-soluble and removed during the aqueous workup.
-
Polymeric materials: Formed from side reactions, especially if the reaction temperature is not well-controlled.
Q3: What are some suitable solvent systems for column chromatography of this compound?
A3: A common and effective solvent system for the purification of indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The ratio should be optimized by TLC, but a starting point could be a 9:1 to 4:1 mixture of hexanes:ethyl acetate.
Q4: What is a good solvent for the recrystallization of this compound?
A4: Ethanol is often a suitable solvent for the recrystallization of indole aldehydes. Other potential solvents or solvent pairs include ethyl acetate/hexanes and acetone/water. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q5: How can I confirm the purity and identity of the final product?
A5: The purity and identity of this compound can be confirmed by a combination of techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
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Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will provide the definitive structure of the compound.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Data Presentation
Table 1: Physical and Chromatographic Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.61 g/mol |
| Appearance | Typically a solid |
| CAS Number | 876-72-2 |
| Typical TLC Eluent | Hexanes:Ethyl Acetate (e.g., 7:3) |
| Typical TLC Rf | ~0.3 (Varies with exact eluent composition) |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of 4-Chloroindole
This protocol is adapted from established procedures for the formylation of indoles and should be optimized for specific laboratory conditions.
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Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF) (4 equivalents) in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise with stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at this temperature for an additional 30 minutes.
-
Formylation Reaction: Dissolve 4-chloroindole (1 equivalent) in a minimal amount of DMF. Add this solution dropwise to the Vilsmeier reagent, again maintaining the temperature below 10 °C. After the addition, remove the cooling bath and allow the mixture to warm to room temperature, then heat to 35-40 °C and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material. The reaction mixture will likely become a thick paste.
-
Aqueous Workup and Hydrolysis: Pour the reaction mixture slowly with vigorous stirring onto a large amount of crushed ice. This will hydrolyze the intermediate iminium salt.
-
Basification and Precipitation: To the resulting aqueous solution, slowly add a solution of sodium hydroxide (e.g., 4M) with efficient stirring until the mixture is basic (pH > 9). This will precipitate the crude this compound.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts and residual DMF. Allow the crude product to air-dry.
Protocol for Purification by Column Chromatography
-
Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexanes:ethyl acetate) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the workup and purification of this compound.
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-Chloroindole-3-Carbaldehyde and Other Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Among these, indole-3-carbaldehyde and its derivatives have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative overview of the biological performance of 4-chloroindole-3-carbaldehyde against other substituted indole derivatives, focusing on their anticancer and antimicrobial properties. The information herein is supported by experimental data from various scientific studies, with detailed methodologies for key experiments provided to facilitate further research and validation.
Quantitative Comparison of Biological Activity
The following tables summarize the cytotoxic (anticancer) and antimicrobial activities of this compound and a selection of other indole derivatives. It is important to note that the data is collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines, microbial strains, and specific assay protocols.
Table 1: Anticancer Activity of Indole Derivatives (IC₅₀ in µM)
| Compound | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | Sulfonohydrazide of Indole-3-carbaldehyde | MCF-7 (Breast) | 13.2 | [1] |
| 4-Chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | Sulfonohydrazide of Indole-3-carbaldehyde | MDA-MB-468 (Breast) | 8.2 | [1] |
| 2-((5-Chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Semicarbazone of Indole-3-carbaldehyde | Not Specified | >100 (General observation of lower activity) | [2] |
| 4-Nitro-indole-3-carboxaldehyde | Nitro-substituted Indole-3-carbaldehyde | A549 (Lung) | Not explicitly stated, but showed cytotoxic activity | [3] |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | Indole-2-carboxamide | HCT116 (Colon) | 7.1 | [4] |
| Indole-2-carboxamide derivative LG25 | Indole-2-carboxamide | MDA-MB-231 (Breast) | Not explicitly stated, but showed favorable pharmacological profile | [5] |
Table 2: Antimicrobial Activity of Indole Derivatives (MIC in µg/mL)
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| 4-Chloroindole | Vibrio parahaemolyticus | 50 | [6] |
| 4-Chloroindole | Vibrio harveyi | 50 | [6] |
| 4-Chloroindole | Staphylococcus aureus | 50 | [6] |
| 4-Chloroindole | Acinetobacter baumannii | 50 | [6] |
| 4-Chloroindole | Candida albicans | 50 | [6] |
| Indole-3-carbaldehyde semicarbazone | Staphylococcus aureus | 100-150 | [2] |
| Indole-3-carbaldehyde semicarbazone | Bacillus subtilis | 100-150 | [2] |
| 5-Bromoindole-3-aldehyde hydrazones | Staphylococcus aureus | 6.25-100 | [7] |
| 5-Bromoindole-3-aldehyde hydrazones | Methicillin-resistant S. aureus (MRSA) | 6.25-100 | [7] |
Key Signaling Pathways in Anticancer Activity
Indole derivatives exert their anticancer effects through various mechanisms, often involving the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis (programmed cell death). One of the key pathways implicated in the action of some indole compounds is the PI3K/Akt/mTOR pathway.[8][9][10]
References
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 4-chloroindole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis
The targeted synthesis of 4-chloroindole-3-carbaldehyde, a key intermediate in the development of various pharmaceuticals, necessitates a careful selection of the synthetic route to ensure efficiency, scalability, and purity. This guide provides an objective comparison of the primary synthetic methodologies, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary of Synthetic Routes
The formylation of 4-chloroindole at the C3 position is the most direct approach to synthesizing this compound. The Vilsmeier-Haack and Reimer-Tiemann reactions are the most established methods for this transformation. Additionally, a greener, iron-catalyzed approach has emerged as a promising alternative. This guide will delve into the specifics of each of these routes.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their performance.
| Parameter | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction | Iron-Catalyzed C3-Formylation |
| Starting Material | 4-Chloroindole | 4-Chloroindole | 4-Chloroindole |
| Key Reagents | POCl₃, DMF | CHCl₃, NaOH | FeCl₃, HCHO, aq. NH₃ |
| Solvent | DMF | Biphasic (e.g., EtOH/H₂O) | DMF |
| Reaction Temperature | 0 °C to 75 °C | 70-80 °C | 130 °C |
| Reaction Time | ~6 hours | ~3 hours | Short reaction times |
| Reported Yield | 78-85% (for 5-chloroindole)[1] | Varies, generally moderate | Up to 93%[2] |
| Purity | High, requires recrystallization | Moderate, may require extensive purification | Good to excellent[2] |
Mandatory Visualization: Synthetic Pathways
The logical flow of the compared synthetic routes is illustrated in the following diagram.
Caption: Comparative workflow of synthetic routes to this compound.
Experimental Protocols
Vilsmeier-Haack Formylation of 4-Chloroindole
The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich indoles.[3]
Experimental Protocol (Adapted from a similar substrate): [4]
-
Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3.5 mL, 45.6 mmol) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.08 mL, 22.8 mmol) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 15 minutes to form the Vilsmeier reagent.
-
Reaction with 4-Chloroindole: Slowly add 4-chloroindole (assuming a similar molar quantity to the related substrate, e.g., 7.6 mmol) to the freshly prepared Vilsmeier reagent.
-
Reaction Progression: Remove the cooling bath and stir the reaction mixture at 75 °C for 6 hours.
-
Work-up: Pour the resulting solution into ice-cooled water and basify with an aqueous NaOH solution to a pH of 8-9.
-
Isolation and Purification: Collect the resulting precipitate by filtration, dry it, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.
Reimer-Tiemann Formylation of 4-Chloroindole
The Reimer-Tiemann reaction provides an alternative route for the formylation of indoles, operating under basic conditions.[5][6]
Generalized Experimental Protocol: [5]
-
Reaction Setup: In a three-necked round-bottom flask fitted with a reflux condenser, stirrer, and dropping funnel, dissolve 4-chloroindole in a suitable solvent such as ethanol.
-
Base Addition: Add a solution of sodium hydroxide in water to the flask with stirring.
-
Reaction Initiation: Heat the solution to 70–80 °C on a steam bath.
-
Chloroform Addition: Begin the dropwise addition of chloroform. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion and Work-up: After the addition is complete, continue stirring until the reaction is complete (monitored by TLC). The work-up typically involves neutralization and extraction with an organic solvent.
-
Purification: The crude product is then purified, often by column chromatography, to isolate this compound.
Iron-Catalyzed C3-Formylation of Indoles
This method presents a more environmentally friendly approach to indole formylation, avoiding the use of hazardous reagents like POCl₃.[2]
Experimental Protocol: [2]
-
Reaction Mixture: In a reaction vessel, combine the indole substrate, formaldehyde, and aqueous ammonia in DMF.
-
Catalyst Addition: Add a catalytic amount of ferric chloride (FeCl₃, 2 mol%).
-
Reaction Conditions: Heat the mixture at 130 °C under an air atmosphere.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, the product is isolated and purified using standard techniques such as extraction and column chromatography.
Conclusion
The choice of synthetic route for this compound depends on several factors including the desired scale, available resources, and environmental considerations. The Vilsmeier-Haack reaction offers high yields and is a well-established, reliable method. The Reimer-Tiemann reaction provides an alternative under basic conditions, though yields can be more variable and purification more challenging. The emerging iron-catalyzed C3-formylation presents a compelling green alternative with high yields and the avoidance of toxic reagents, making it an attractive option for sustainable chemical synthesis. Researchers should carefully evaluate these factors to select the most appropriate method for their specific needs.
References
- 1. syncsci.com [syncsci.com]
- 2. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. growingscience.com [growingscience.com]
- 5. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activities of 4-chloroindole-3-carbaldehyde and Indole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-carboxaldehyde, a natural metabolite of tryptophan, and its synthetic derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The indole scaffold is a privileged structure in drug discovery, known to interact with various biological targets. The introduction of a halogen atom, such as chlorine, to the indole ring can significantly modulate the compound's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the biological activities of 4-chloroindole-3-carbaldehyde and its parent compound, indole-3-carboxaldehyde, with a focus on their performance in anticancer and antimicrobial assays.
While extensive data is available for indole-3-carboxaldehyde and its various derivatives, direct comparative studies with this compound are limited in publicly accessible literature. This guide compiles the available quantitative data to facilitate a meaningful comparison and provides detailed experimental protocols for the key biological assays.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the anticancer and antimicrobial activities of indole-3-carboxaldehyde and its derivatives. It is important to note the absence of directly comparable data for this compound in the same assays.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) |
| Indole-3-carboxaldehyde Derivatives | ||
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 |
| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 |
| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 |
Note: The 4-chloro substituent in the listed derivative is on a benzenesulfonohydrazide moiety, not directly on the indole ring.
Table 2: Antimicrobial Activity (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Indole-3-carboxaldehyde Derivatives | ||
| Indole-3-carbaldehyde Semicarbazone | Staphylococcus aureus | 100 |
| Indole-3-carbaldehyde Semicarbazone | Bacillus subtilis | 100 |
| Related Chloroindole Compounds | ||
| 4-chloroindole | Vibrio parahaemolyticus | 50 |
| 4-chloroindole | Staphylococcus aureus | 50 |
| 4-chloroindole | Acinetobacter baumannii | 50 |
| 4-chloroindole | Candida albicans | 50 |
Note: 4-chloroindole lacks the 3-carbaldehyde group and is included for contextual reference regarding the potential impact of 4-chloro substitution on the indole scaffold.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds (indole-3-carboxaldehyde and this compound) in a suitable solvent, such as DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in the same broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Experimental Workflows
The biological activities of indole derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and inflammation.
PI3K/Akt/mTOR and NF-κB Signaling Pathways
Indole compounds have been shown to modulate the PI3K/Akt/mTOR and NF-κB signaling pathways, which are frequently dysregulated in cancer.[1][2] Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis. The addition of a chlorine atom at the 4-position of the indole ring may influence the compound's ability to interact with key kinases or transcription factors within these pathways.
References
A Researcher's Guide to Antibody Cross-Reactivity with 4-Chloroindole-3-Carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a framework for evaluating the cross-reactivity of antibodies against 4-chloroindole-3-carbaldehyde and its derivatives. While direct comparative data is limited in published literature, this document outlines the principles, experimental protocols, and data presentation methods necessary for a thorough assessment.
Antibodies designed to target small molecules, or haptens, like this compound, a halogenated derivative of indole-3-carbaldehyde, are crucial tools in various research and diagnostic applications. Indole-3-carbaldehyde itself is a significant metabolite of tryptophan, playing a role in modulating the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The introduction of a chlorine atom at the 4-position can influence the molecule's biological activity and, consequently, its recognition by antibodies. Therefore, assessing the cross-reactivity of an antibody against the parent molecule and other structurally similar derivatives is a critical step in assay development and validation.
Principles of Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody binds to molecules other than its intended target. For small molecules, this is largely dictated by structural similarity. The size, shape, and electronic properties of the hapten and its derivatives determine the degree of cross-reactivity. Halogenation, as seen in this compound, can significantly alter these properties, potentially leading to either increased specificity or unexpected cross-reactivity with other halogenated compounds.
Comparative Analysis of Antibody Specificity
Due to the absence of direct experimental data on the cross-reactivity of antibodies specifically targeting this compound, the following table is presented as an illustrative example of how such data should be structured. This hypothetical data compares a fictional monoclonal antibody (mAb-4Cl-I3C) raised against this compound with a set of structurally related indole derivatives. The cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte.
Table 1: Hypothetical Cross-Reactivity Profile of a Monoclonal Antibody (mAb-4Cl-I3C) against this compound and Related Indole Derivatives.
| Compound | Structure | Percent Cross-Reactivity (%) |
| This compound | Target Analyte | 100 |
| Indole-3-carbaldehyde | Parent Molecule | 25.3 |
| 5-Chloroindole-3-carbaldehyde | Positional Isomer | 68.7 |
| 6-Chloroindole-3-carbaldehyde | Positional Isomer | 45.1 |
| 4-Bromoindole-3-carbaldehyde | Different Halogen | 82.5 |
| 4-Chloroindole | Lacks Aldehyde Group | < 0.1 |
| Indole-3-acetic acid | Different Functional Group | < 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols for Assessing Cross-Reactivity
A robust assessment of antibody cross-reactivity involves well-defined experimental protocols. The most common method is the competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol
-
Coating: Microtiter plates are coated with a conjugate of the target analyte (this compound) and a carrier protein (e.g., BSA or OVA).
-
Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Competition: A fixed concentration of the primary antibody (e.g., mAb-4Cl-I3C) is pre-incubated with varying concentrations of the test compounds (this compound and its derivatives) before being added to the coated plate.
-
Incubation: The plate is incubated to allow the antibody to bind to the coated antigen. The amount of antibody that binds to the plate is inversely proportional to the concentration of the free analyte in the solution.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added, followed by a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: The signal is measured, and a standard curve is generated by plotting the signal against the concentration of the target analyte. The concentrations of the cross-reacting compounds that cause a 50% reduction in signal (IC50) are determined and used to calculate the percent cross-reactivity relative to the target analyte.
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) * 100
Visualizing Key Concepts and Workflows
Diagrams are essential for conveying complex information concisely. Below are Graphviz diagrams illustrating the factors influencing antibody cross-reactivity, a typical experimental workflow, and the relevant biological pathway.
Caption: Factors influencing antibody cross-reactivity with small molecules.
Caption: Experimental workflow for competitive ELISA to determine antibody cross-reactivity.
Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole-3-carbaldehyde.
Conclusion
A thorough evaluation of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays. For novel compounds like this compound, where public data is scarce, a systematic approach using established methods like competitive ELISA is essential. By carefully selecting a panel of structurally related compounds and adhering to rigorous experimental protocols, researchers can generate the data needed to confidently characterize the specificity of their antibodies. This guide provides the foundational knowledge and practical frameworks to undertake such an evaluation, ensuring the accuracy and reliability of future research and diagnostic applications involving these important indole derivatives.
Establishing the Purity of Synthesized 4-Chloroindole-3-carbaldehyde by High-Performance Liquid Chromatography (HPLC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized 4-chloroindole-3-carbaldehyde with a certified reference standard, utilizing High-Performance Liquid Chromatography (HPLC) to establish purity. Detailed experimental protocols, comparative data, and workflow visualizations are presented to ensure accurate and reproducible analysis. This compound is a key intermediate in the synthesis of various pharmacologically active compounds, making the stringent assessment of its purity a critical step in drug discovery and development.
Comparative Analysis of Synthesized vs. Reference Standard this compound
The purity of a synthesized batch of this compound was assessed against a commercially available, high-purity reference standard. The primary analytical technique employed was reversed-phase HPLC (RP-HPLC), a widely used and reliable method for the separation and quantification of indole derivatives.
Data Presentation
The following table summarizes the quantitative data obtained from the HPLC analysis of both the synthesized this compound and the certified reference standard. The analysis focused on identifying and quantifying the main compound and potential impurities. The most likely process-related impurity, arising from the common Vilsmeier-Haack synthesis route, is the unreacted starting material, 4-chloroindole.
| Compound | Retention Time (min) | Peak Area (mAUs) - Synthesized Batch | Peak Area (mAUs) - Reference Standard | Calculated Purity (%) - Synthesized Batch | Calculated Purity (%) - Reference Standard |
| 4-Chloroindole (Impurity) | 8.2 | 15.6 | 1.2 | 1.56 | 0.12 |
| This compound | 10.5 | 984.4 | 998.8 | 98.44 | 99.88 |
Note: Purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.
Experimental Protocols
A detailed methodology for the HPLC analysis is provided below to ensure reproducibility.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).
-
Column: Phenomenex Luna® 5 µm C18(2) 100 Å, 250 x 4.6 mm, or equivalent reversed-phase C18 column.
-
Reference Standard: this compound, ≥99% purity (Sigma-Aldrich or equivalent).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).
-
Sample Preparation:
-
Reference Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Synthesized Sample Solution: Prepare the synthesized this compound in the same manner as the reference standard.
-
Impurity Standard Solution: If available, prepare a stock solution of 4-chloroindole to confirm its retention time.
-
HPLC Method Parameters
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Visualizations
To clearly illustrate the experimental and logical workflows, the following diagrams are provided in the DOT language.
Caption: Workflow for HPLC Purity Analysis.
Unveiling the Potential of 4-Chloroindole-3-Carbaldehyde Derivatives as Selective COX-2 Inhibitors
A comparative analysis of novel indole derivatives reveals promising candidates for anti-inflammatory drug development. Researchers have synthesized a series of (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)methanone derivatives, showcasing their potential as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
This guide provides a detailed comparison of the enzyme inhibitory efficacy of these 4-chloroindole-3-carbaldehyde derivatives, supported by experimental data and protocols for researchers, scientists, and drug development professionals. The findings highlight derivatives with significant anti-inflammatory activity and improved gastric safety profiles compared to the widely used non-steroidal anti-inflammatory drug (NSAID), indomethacin.
Comparative Efficacy of Indole Derivatives against COX-1 and COX-2
The inhibitory activities of the synthesized indole-3-carbaldehyde derivatives were evaluated in vitro against both COX-1 and COX-2 enzymes. The half-maximal inhibitory concentrations (IC50) were determined to compare their potency and selectivity. The results are summarized in the table below.
| Compound ID | R | R' | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 13a | H | SO2Me | 6.82 | 0.15 | 45.47 |
| 13b | H | SO2NH2 | 7.14 | 0.21 | 34.00 |
| 13c | H | CH3 | 8.26 | 3.24 | 2.55 |
| 13d | Cl | SO2Me | 6.25 | 0.13 | 48.08 |
| 13e | Cl | SO2NH2 | 6.93 | 0.18 | 38.50 |
| 13f | Cl | CH3 | 7.88 | 2.86 | 2.75 |
| Indomethacin | - | - | 0.12 | 0.28 | 0.43 |
| Celecoxib | - | - | >100 | 0.04 | >2500 |
Compounds 13d and 13a , featuring a 4-chlorobenzoyl and a benzoyl group on the indole nitrogen, respectively, and a 4-methylsulfonylphenyl (SO2Me) group on the phenylhydrazono moiety, demonstrated the highest potency and selectivity for COX-2. Specifically, compound 13d exhibited an IC50 value of 0.13 µM for COX-2 and a selectivity index of 48.08, indicating it is approximately 48 times more selective for COX-2 over COX-1. Similarly, derivatives 13e and 13b , which contain a 4-sulfamoylphenyl (SO2NH2) group, also showed significant selective COX-2 inhibition. The presence of the 4-chlorobenzoyl group in derivatives 13d-f generally led to slightly better or comparable activity and selectivity compared to their unsubstituted benzoyl counterparts (13a-c ).
The Cyclooxygenase Pathway and Inhibition
The anti-inflammatory effects of these compounds are achieved by inhibiting the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the COX-2 pathway by selective inhibitors.
Experimental Protocols
The following section details the methodologies used for the synthesis of the indole derivatives and the in vitro evaluation of their cyclooxygenase inhibitory activity.
Synthesis of (4-chlorophenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)methanone derivatives (13d-f)
The synthesis of the target compounds involves a two-step process starting from indole-3-carbaldehyde.
Caption: Synthetic workflow for the indole derivatives.
Step 1: Synthesis of 1-(4-chlorobenzoyl)-1H-indole-3-carbaldehyde To a solution of indole-3-carbaldehyde in dry dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the dropwise addition of 4-chlorobenzoyl chloride. The reaction mixture is then stirred at room temperature for 12 hours. After completion, the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol.
Step 2: Synthesis of (4-chlorophenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)methanone derivatives (13d-f) A mixture of 1-(4-chlorobenzoyl)-1H-indole-3-carbaldehyde, the appropriate substituted phenylhydrazine hydrochloride, and anhydrous sodium acetate in absolute ethanol is refluxed for 6-8 hours. The reaction is monitored by thin-layer chromatography (TLC). After cooling, the formed solid is filtered, dried, and recrystallized from an appropriate solvent to yield the final products.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit.
Materials:
-
COX-1 and COX-2 enzymes (ovine)
-
Arachidonic acid (substrate)
-
Synthesized compounds (test inhibitors)
-
Indomethacin and Celecoxib (reference inhibitors)
-
EIA buffer and reagents
Procedure:
-
The test compounds and reference drugs are dissolved in a suitable solvent and prepared in various concentrations.
-
The enzyme (either COX-1 or COX-2) is pre-incubated with the test compound or vehicle at 37°C for 10 minutes.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction mixture is incubated for a specific period at 37°C.
-
The reaction is stopped, and the amount of prostaglandin F2α (PGF2α) produced is measured using the EIA kit according to the manufacturer's instructions.
-
The IC50 values are calculated by plotting the percentage of inhibition against the compound concentrations.
This systematic evaluation identifies promising this compound derivatives with potent and selective COX-2 inhibitory activity, paving the way for the development of safer and more effective anti-inflammatory agents. The detailed experimental protocols provide a solid foundation for further research and optimization of these lead compounds.
spectroscopic comparison of 4-chloroindole-3-carbaldehyde and its precursors
A detailed analysis of the spectroscopic signatures of 4-chloroindole-3-carbaldehyde and its synthetic precursors—4-chloroindole, phosphorus oxychloride, and dimethylformamide—reveals key transformations in molecular structure and electronic environment. This guide provides a comparative overview of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, alongside the experimental protocol for the synthesis of the target compound via the Vilsmeier-Haack reaction.
The formylation of 4-chloroindole to produce this compound is a fundamental transformation in synthetic chemistry, yielding a versatile intermediate for the development of various pharmaceutical agents. A thorough understanding of the spectroscopic changes throughout this process is crucial for reaction monitoring, product identification, and quality control.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| 4-Chloroindole | ~3400 (N-H stretch), ~1450-1600 (C=C aromatic stretch), ~740 (C-Cl stretch) | Indole N-H, Aromatic ring, C-Cl bond |
| Phosphorus Oxychloride | ~1300 (P=O stretch), ~585 (P-Cl stretch) | Phosphoryl group, P-Cl bonds |
| Dimethylformamide (DMF) | ~1675 (C=O stretch, amide) | Amide carbonyl |
| This compound | ~3200-3300 (N-H stretch), ~1650 (C=O stretch, aldehyde), ~1450-1600 (C=C aromatic stretch), ~750 (C-Cl stretch) | Indole N-H, Aldehyde carbonyl, Aromatic ring, C-Cl bond |
The most significant change observed in the IR spectra is the appearance of a strong carbonyl (C=O) absorption band around 1650 cm⁻¹ in the product, this compound, which is absent in the starting material, 4-chloroindole. This band is characteristic of the newly introduced aldehyde group. The N-H stretching frequency in the product is also slightly shifted compared to the starting indole.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 4-Chloroindole | ~8.1 (br s, 1H), ~7.5-6.9 (m, 5H) | Broad singlet, Multiplet | NH, Aromatic protons |
| Dimethylformamide (DMF) | ~8.02 (s, 1H), ~2.97 (s, 3H), ~2.88 (s, 3H) | Singlet, Singlet, Singlet | CHO, N-CH₃ (x2, due to restricted rotation) |
| This compound | ~10.0 (s, 1H), ~8.5 (br s, 1H), ~8.2-7.2 (m, 4H) | Singlet, Broad singlet, Multiplet | CHO, NH, Aromatic protons |
The ¹H NMR spectrum of the product is distinguished by the appearance of a downfield singlet at approximately 10.0 ppm, which is a classic chemical shift for an aldehyde proton. The signals for the aromatic protons of the indole ring also show a shift in their positions and splitting patterns due to the electron-withdrawing effect of the newly introduced formyl group at the C3 position.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Chemical Shift (δ) ppm | Assignment |
| 4-Chloroindole | ~135-110 (aromatic carbons) | Aromatic and pyrrole ring carbons |
| Dimethylformamide (DMF) | ~162 (C=O), ~36 (N-CH₃), ~31 (N-CH₃) | Carbonyl carbon, Methyl carbons |
| This compound | ~185 (CHO), ~140-110 (aromatic carbons) | Aldehyde carbonyl carbon, Aromatic and pyrrole ring carbons |
The most notable feature in the ¹³C NMR spectrum of this compound is the signal for the aldehyde carbonyl carbon, which appears significantly downfield at around 185 ppm. The chemical shifts of the indole ring carbons are also altered upon formylation.
Mass Spectrometry (MS)
| Compound | Molecular Ion (m/z) | Key Fragments |
| 4-Chloroindole | [M]⁺ ≈ 151/153 (due to ³⁵Cl/³⁷Cl isotopes) | Fragments corresponding to loss of HCl, HCN |
| Phosphorus Oxychloride | [M]⁺ ≈ 152/154/156 (due to Cl isotopes) | [POCl₂]⁺, [PCl₂]⁺, [POCl]⁺ |
| Dimethylformamide (DMF) | [M]⁺ ≈ 73 | [M-H]⁺, [CON(CH₃)₂]⁺, [N(CH₃)₂]⁺ |
| This compound | [M]⁺ ≈ 179/181 (due to ³⁵Cl/³⁷Cl isotopes) | [M-H]⁺, [M-CHO]⁺, fragments from the indole ring |
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, with the characteristic isotopic pattern for a chlorine-containing compound. The fragmentation pattern will differ from that of 4-chloroindole due to the presence of the formyl group.
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Chloroindole
This protocol outlines the synthesis of this compound from 4-chloroindole using the Vilsmeier-Haack reaction.
Materials:
-
4-Chloroindole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath. To this, add phosphorus oxychloride dropwise with constant stirring, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent (a chloroiminium salt) will occur.
-
Reaction with 4-Chloroindole: Dissolve 4-chloroindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, while maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to a temperature typically between 40-60°C to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will hydrolyze the intermediate iminium salt.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is neutral or slightly basic. The product may precipitate out of the solution. Extract the aqueous mixture with a suitable organic solvent like dichloromethane.
-
Isolation and Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Reaction Pathway and Logic
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the indole ring, preferentially at the electron-rich C3 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.
Caption: Logical workflow of the Vilsmeier-Haack formylation of 4-chloroindole.
This guide provides a foundational spectroscopic comparison and a reliable synthetic protocol for researchers working with this compound. The distinct spectroscopic shifts observed between the precursors and the final product serve as reliable markers for confirming the success of the Vilsmeier-Haack formylation.
Validating the Mechanism of Action of 4-Chloroindole-3-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-chloroindole-3-carbaldehyde is an indole derivative with structural similarities to known bioactive molecules. While research into its specific mechanism of action in a pharmacological context is nascent, its structural analogue, indole-3-carboxaldehyde, has demonstrated notable antifungal properties. This guide proposes a potential mechanism of action for this compound based on existing data for related compounds and provides a framework for its experimental validation. We will compare this hypothesized mechanism with those of established antifungal agents, offering a comprehensive overview for researchers interested in the development of novel antifungal therapeutics.
The proposed antifungal action of this compound is predicated on the activity of indole-3-carboxaldehyde, which has been shown to target fungal mitochondria. The mechanism involves the inhibition of the mitochondrial electron transport chain (ETC) at Complex I.[1] This disruption leads to a cascade of downstream effects, including a decrease in the mitochondrial membrane potential (ΔΨm) and an accumulation of reactive oxygen species (ROS), ultimately culminating in fungal cell death.[1]
Comparative Analysis of Antifungal Mechanisms
The following table summarizes the hypothesized mechanism of this compound alongside the established mechanisms of major antifungal drug classes. This comparison highlights the potential for a distinct mode of action, which could be advantageous in overcoming existing resistance mechanisms.
Table 1: Comparison of Antifungal Mechanisms of Action
| Compound/Class | Primary Target | Mechanism of Action | Effect on Fungal Cell |
| This compound (Hypothesized) | Mitochondrial Electron Transport Chain (Complex I) | Inhibition of electron flow, leading to reduced ATP synthesis and increased oxidative stress. | Mitochondrial dysfunction, ROS accumulation, apoptosis/cell death. |
| Indole-3-carboxaldehyde | Mitochondrial Electron Transport Chain (Complex I) | Suppresses the activity of mitochondrial ETC complex I.[1] | Decreased mitochondrial membrane potential, H₂O₂ accumulation, cell death.[1] |
| Azoles (e.g., Fluconazole) | Lanosterol 14α-demethylase | Inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[2][3] | Disruption of membrane integrity and function.[2] |
| Polyenes (e.g., Amphotericin B) | Ergosterol | Binds directly to ergosterol in the cell membrane, forming pores or channels.[2] | Leakage of intracellular contents, leading to cell lysis.[2] |
| Echinocandins (e.g., Caspofungin) | β-(1,3)-D-glucan synthase | Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[4] | Weakening of the cell wall, osmotic instability, and cell death. |
| Allylamines (e.g., Terbinafine) | Squalene epoxidase | Inhibits an early step in the ergosterol biosynthesis pathway.[2] | Depletion of ergosterol and toxic accumulation of squalene.[2] |
Quantitative Performance Data
Quantitative data is essential for validating the efficacy of a potential antifungal agent. The following table presents the reported 50% effective concentration (EC₅₀) for indole-3-carboxaldehyde against Fusarium solani, which can serve as a benchmark for future studies on its chlorinated analogue.
Table 2: In Vitro Antifungal Activity
| Compound | Fungal Species | Parameter | Value |
| Indole-3-carboxaldehyde | Fusarium solani | EC₅₀ | 59.563 µg/mL[1] |
| This compound | To be determined | EC₅₀ | To be determined |
Visualizing the Proposed Mechanism and Experimental Workflow
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for validating the antifungal mechanism.
Experimental Protocols
The following protocols are designed to validate the hypothesized antifungal mechanism of this compound.
Antifungal Susceptibility Testing (EC₅₀ Determination)
This protocol determines the concentration of the compound that inhibits 50% of fungal growth, based on the broth microdilution method.
-
Materials:
-
This compound
-
Target fungal strain (e.g., Fusarium solani)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Inoculum Preparation: Culture the fungal strain and prepare a standardized spore suspension (e.g., 1 x 10⁵ cells/mL) in the culture medium.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the culture medium to achieve a range of desired final concentrations. Include a positive control (fungus with no compound) and a negative control (medium only).
-
Inoculation: Add the fungal inoculum to each well, except for the negative control.
-
Incubation: Incubate the plate at the optimal growth temperature for the fungus (e.g., 28°C) for 48-72 hours.
-
Data Collection: Measure the optical density (OD) at 600 nm using a microplate reader.
-
EC₅₀ Calculation: Calculate the percentage of growth inhibition for each concentration relative to the positive control. Use non-linear regression analysis to determine the EC₅₀ value.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol assesses mitochondrial function by measuring changes in membrane potential using a fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE).
-
Materials:
-
Fungal cells treated with this compound (at EC₅₀) and untreated controls.
-
TMRE dye
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
-
-
Procedure:
-
Cell Treatment: Culture fungal cells and treat them with the EC₅₀ concentration of this compound for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Harvest and Wash: Harvest the cells by centrifugation and wash them twice with PBS.
-
Staining: Resuspend the cells in PBS containing a working concentration of TMRE (e.g., 100-200 nM). Incubate in the dark at room temperature for 20-30 minutes.
-
Wash: Centrifuge the cells to remove the staining solution and wash twice with PBS to remove excess dye.
-
Analysis: Resuspend the final cell pellet in PBS. Measure the fluorescence intensity using a fluorometer (Ex/Em ≈ 549/575 nm) or visualize under a fluorescence microscope. A decrease in fluorescence intensity in the treated group compared to the control indicates mitochondrial depolarization.
-
Reactive Oxygen Species (ROS) Detection Assay
This protocol measures the intracellular accumulation of ROS using the cell-permeable probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Materials:
-
Fungal cells treated with this compound (at EC₅₀) and untreated controls.
-
DCFH-DA probe
-
PBS
-
Fluorometer or fluorescence microscope
-
-
Procedure:
-
Cell Treatment: Culture and treat fungal cells as described in the ΔΨm assay protocol.
-
Harvest and Wash: Harvest the cells by centrifugation and wash them twice with PBS.
-
Staining: Resuspend the cells in PBS containing a working concentration of DCFH-DA (e.g., 10 µM). Incubate at 37°C for 30-60 minutes in the dark.
-
Wash: Centrifuge the cells and wash twice with PBS to remove the excess probe.
-
Analysis: Resuspend the final cell pellet in PBS. Measure the fluorescence intensity using a fluorometer (Ex/Em ≈ 495/529 nm). An increase in fluorescence in the treated group indicates a higher level of intracellular ROS.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
A Comparative Guide to the Synthetic Efficiency of 4-Chloroindole-3-carbaldehyde Production
For Researchers, Scientists, and Drug Development Professionals
The production of 4-chloroindole-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds, can be achieved through several synthetic routes. This guide provides a comprehensive comparison of the most common and effective methods, offering insights into their efficiency, practicality, and reaction conditions. The information presented is intended to assist researchers in selecting the optimal synthetic strategy for their specific needs.
At a Glance: Comparison of Synthetic Methods
| Method | Key Reagents | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack Reaction | 4-Chloroindole, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | High (often >90%) | 0°C to room temperature | High yield, mild conditions, readily available reagents | Use of corrosive and hazardous POCl₃ |
| Reimer-Tiemann Reaction | 4-Chloroindole, Chloroform (CHCl₃), Strong base (e.g., NaOH) | Moderate to Low | Elevated temperatures (reflux) | Avoids phosphorus reagents | Lower yields, formation of byproducts, harsh basic conditions, use of chloroform |
| Iron-Catalyzed Formylation | 4-Chloroindole, Formaldehyde, Aqueous Ammonia, Iron(III) chloride (FeCl₃) | Good to Excellent | Elevated temperatures (e.g., 130°C) | Environmentally benign, avoids hazardous reagents like POCl₃ | Requires higher temperatures |
In Detail: Experimental Protocols and Data
Vilsmeier-Haack Reaction: The High-Yield Standard
The Vilsmeier-Haack reaction is a widely used and highly efficient method for the formylation of electron-rich heterocycles like indoles.[1] The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic iminium salt, from a substituted amide (commonly DMF) and a halogenating agent like phosphorus oxychloride.[2] This reagent then undergoes electrophilic substitution with 4-chloroindole to yield the desired aldehyde after aqueous workup.
Experimental Protocol:
-
In a round-bottom flask, N,N-dimethylformamide (DMF) is cooled in an ice bath.
-
Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.
-
A solution of 4-chloroindole in DMF is then added dropwise to the Vilsmeier reagent at 0°C.
-
The reaction mixture is stirred at room temperature for a specified time (typically a few hours) to ensure complete reaction.
-
The reaction is quenched by pouring the mixture onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
The precipitated this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Quantitative Data:
While specific yields for this compound are not extensively reported in comparative studies, formylation of similar indole substrates using the Vilsmeier-Haack reaction consistently provides high yields, often exceeding 90%.[3]
Reimer-Tiemann Reaction: A Classic Alternative
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, but it can also be applied to other electron-rich aromatic compounds, including indoles.[4] The reaction involves the treatment of the substrate with chloroform in the presence of a strong base.[4] The reactive species is dichlorocarbene, which is generated in situ.
Experimental Protocol:
-
4-Chloroindole is dissolved in a suitable solvent, and a strong aqueous base (e.g., sodium hydroxide) is added.
-
Chloroform is added dropwise to the mixture with vigorous stirring.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the reaction mixture is acidified to precipitate the product.
-
The crude this compound is collected by filtration and purified, typically by column chromatography or recrystallization.
Quantitative Data:
The Reimer-Tiemann reaction is generally characterized by lower yields compared to the Vilsmeier-Haack reaction. The formation of byproducts, including dichloromethyl-substituted intermediates and potential ring-expansion products, can complicate purification and reduce the overall efficiency.
Iron-Catalyzed C3-Formylation: A Greener Approach
In recent years, the development of more environmentally friendly synthetic methods has led to alternatives that avoid the use of hazardous reagents. One such method is the iron-catalyzed C3-formylation of indoles.[5] This approach utilizes readily available and less toxic reagents like formaldehyde and aqueous ammonia, with a catalytic amount of an iron salt.[5]
Experimental Protocol:
-
4-Chloroindole, formaldehyde, aqueous ammonia, and a catalytic amount of iron(III) chloride are combined in a suitable solvent such as DMF in a sealed reaction vessel.
-
The mixture is heated to a specified temperature (e.g., 130°C) for a designated period.
-
After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by chromatography.
Quantitative Data:
This method has been shown to provide good to excellent yields for the formylation of various indole substrates, with reported yields of up to 93% for some derivatives.[5] It offers a significant advantage in terms of environmental impact and safety by avoiding the use of phosphorus oxychloride.[5]
Visualizing the Synthetic Pathways
To better understand the workflow of each synthetic method, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Proper Disposal of 4-Chloroindole-3-carbaldehyde: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-chloroindole-3-carbaldehyde (CAS No. 876-72-2). Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. As a trusted partner in your research, we are committed to providing value beyond the product itself by equipping you with the necessary information for safe laboratory operations.
Immediate Safety and Hazard Assessment
This compound is a halogenated organic compound that should be handled as hazardous waste. Based on available safety data for this and structurally similar compounds, it is prudent to assume it may cause skin and eye irritation.[1] All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.
Key Hazard Information:
-
GHS Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a related compound. This information is crucial for a comprehensive risk assessment prior to handling and disposal.
| Property | This compound | 5-Chloroindole-3-carboxaldehyde |
| CAS Number | 876-72-2[2][3] | 827-01-0[4] |
| Molecular Formula | C₉H₆ClNO[2] | C₉H₆ClNO[4] |
| Molecular Weight | 179.60 g/mol | 179.60 g/mol |
| Physical Form | Solid | Solid |
| Melting Point | 164 °C[2] | 213-216 °C |
| Boiling Point | 373.4°C at 760 mmHg[2] | Not available |
Disposal Protocol: A Step-by-Step Guide
In-laboratory chemical treatment or neutralization of this compound is not recommended due to the potential for creating hazardous byproducts of unknown toxicity. The standard and safest procedure is to dispose of it as hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Experimental Protocol for Waste Segregation and Collection
This protocol details the necessary steps for preparing this compound waste for collection by a certified hazardous waste disposal service.
1. Waste Identification and Segregation:
- Categorize: Identify all waste containing this compound as Halogenated Organic Waste .[5][6] This is due to the presence of chlorine in its structure.
- Separate Solid and Liquid Waste:
- Solid Waste: Collect un-reusable solid this compound, along with contaminated personal protective equipment (PPE) such as gloves, weighing paper, and pipette tips, in a designated, compatible, and clearly labeled solid waste container.
- Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container.
- Avoid Mixing: Crucially, do not mix halogenated organic waste with non-halogenated organic waste .[5][7] Keeping these waste streams separate can reduce disposal costs and is often a regulatory requirement.[5] Also, do not mix with incompatible waste streams such as acids or bases.[6]
2. Containment and Storage:
- Primary Container: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free of leaks.
- Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity or concentration. Ensure the label is legible and securely affixed to the container.
- Secondary Containment: Store the sealed waste container in a designated satellite accumulation area. This area should provide secondary containment, such as a chemical-resistant tray or tub, to capture any potential leaks or spills.
- Storage Conditions: Keep the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Disposal and Pickup:
- Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) or equivalent department to schedule a collection.
- Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[8] Improper disposal can lead to environmental contamination and regulatory penalties.
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 876-72-2 [m.chemicalbook.com]
- 4. 5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 2795374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Laboratory chemical waste [watercorporation.com.au]
Personal protective equipment for handling 4-CHLOROINDOLE-3-CARBALDEHYDE
Essential Safety and Handling Guide for 4-CHLOROINDOLE-3-CARBALDEHYDE
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the use of this compound, including detailed personal protective equipment (PPE) requirements, operational procedures, and a comprehensive disposal plan.
Hazard Summary: this compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. It is imperative to use the specified equipment to prevent skin, eye, and respiratory exposure.[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[3] | Protects against splashes and dust particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5] | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | A lab coat or chemical-resistant suit that covers the entire body from wrists to ankles.[3] | Minimizes the risk of skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area is required.[1][2] If dust or aerosols may be generated, a NIOSH-approved respirator should be worn. | Prevents inhalation of dust or vapors that may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational workflow is critical to maintaining safety and experimental integrity. The diagram below illustrates the key steps for the safe handling of this compound, from preparation to post-handling cleanup.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical step in the laboratory workflow to ensure environmental safety and regulatory compliance. All waste generated from handling this compound must be treated as hazardous waste.[6]
Key Disposal Steps:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[7]
-
Containerization:
-
Contaminated Materials: Any items that come into contact with the chemical, such as gloves, weigh paper, and pipette tips, must be disposed of as hazardous waste in the designated container.
-
Empty Containers: The original container of this compound must also be disposed of as hazardous waste, as it will contain residual amounts of the chemical.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
The following diagram outlines the logical flow for the proper disposal of this compound waste.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 4. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 5. Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet] | Extension [extension.unh.edu]
- 6. benchchem.com [benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
